molecular formula C14H13N3O3 B3959177 2-(benzylamino)-5-nitrobenzamide

2-(benzylamino)-5-nitrobenzamide

Katalognummer: B3959177
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: PMOAZUXLZVASOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Benzylamino)-5-nitrobenzamide is a chemical compound with the molecular formula C7H7N3O3 and is provided for research purposes . While direct biological data for this specific compound is limited, its core structure is of significant interest in medicinal chemistry. The 2-aminobenzamide scaffold and the benzylamino moiety are frequently employed in the design and synthesis of novel bioactive molecules. For instance, structurally related compounds featuring benzylamino groups have been explored as multi-target-directed ligands for complex neurodegenerative diseases like Alzheimer's . In such research, similar fragments are designed to inhibit key enzymatic targets such as acetylcholinesterase (AChE) and β-secretase (BACE-1), as well as to counteract the aggregation of β-amyloid peptides, which are hallmarks of the disease . Furthermore, substituted benzamide derivatives, in general, represent an important class of compounds in pharmaceutical research, with some analogs being investigated for their potential to enhance gastrointestinal motility . Researchers may utilize 2-(Benzylamino)-5-nitrobenzamide as a valuable chemical intermediate or building block for developing new compounds in these or other therapeutic areas. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-(benzylamino)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-14(18)12-8-11(17(19)20)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOAZUXLZVASOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway of 2-(Benzylamino)-5-nitrobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(benzylamino)-5-nitrobenzamide represents a fundamental transformation in modern medicinal chemistry, yielding a highly versatile active pharmaceutical ingredient (API) fragment. This scaffold is a critical precursor for synthesizing functionalized benzimidazoles and serves as a core pharmacophore in the development of[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic recipes. Here, we dissect the thermodynamic and kinetic principles of the Nucleophilic Aromatic Substitution ( SN​Ar ) pathway, providing a self-validating, microwave-assisted protocol designed for high-yield scale-up.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of 2-(benzylamino)-5-nitrobenzamide, two primary retrosynthetic disconnections are viable.

  • Pathway A (Two-Step): Begins with the amination of 2-chloro-5-nitrobenzoic acid to form 2-(benzylamino)-5-nitrobenzoic acid, followed by activation with thionyl chloride ( SOCl2​ ) and subsequent amidation with aqueous ammonia.

  • Pathway B (Direct SN​Ar ): Utilizes commercially available 2-chloro-5-nitrobenzamide, directly reacting it with benzylamine.

Strategic Rationale: Pathway B is vastly superior. It eliminates the need for harsh acyl chloride intermediates, prevents potential side reactions (such as the formation of benzoxazinones during activation), and reduces the overall E-factor (environmental waste) of the process.

Retrosynthesis SM1 2-Chloro-5-nitrobenzoic acid (Precursor A) Int1 2-(Benzylamino)-5-nitrobenzoic acid (Intermediate) SM1->Int1 Benzylamine SNAr (80-120°C) Product 2-(Benzylamino)-5-nitrobenzamide (Target API Fragment) Int1->Product 1. SOCl2 / DMF 2. NH3 (aq) Amidation SM2 2-Chloro-5-nitrobenzamide (Precursor B) SM2->Product Benzylamine SNAr (Direct) Reagent Benzylamine (Nucleophile) Reagent->Int1 Reagent->Product

Figure 1: Retrosynthetic pathways for 2-(benzylamino)-5-nitrobenzamide.

Mechanistic Insights: Nucleophilic Aromatic Substitution ( SN​Ar )

The success of Pathway B relies entirely on the electronic topology of the 2-chloro-5-nitrobenzamide scaffold. The nitro ( −NO2​ ) group at the 5-position is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects. Because it is situated para to the leaving chloride, it drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.

When benzylamine attacks the ipso-carbon, the aromaticity is temporarily broken, forming a negatively charged intermediate known as the Meisenheimer Complex . The −NO2​ group acts as an electron sink, stabilizing this complex before the fast elimination of the chloride ion restores aromaticity.

Mechanism Step1 2-Chloro-5-nitrobenzamide + Benzylamine Step2 Nucleophilic Attack (Rate-Determining) Step1->Step2 Step3 Meisenheimer Complex (Stabilized by p-NO2) Step2->Step3 Step4 Chloride Elimination (Fast) Step3->Step4 Step5 2-(Benzylamino)-5-nitrobenzamide + HCl Step4->Step5

Figure 2: SNAr mechanism showing the Meisenheimer complex stabilization.

Optimization & Quantitative Data

While conventional conductive heating (e.g., refluxing in ethanol) can drive this reaction, it often requires 12–24 hours and suffers from incomplete conversion. By transitioning to , we exploit dielectric heating to rapidly overcome the activation energy barrier, achieving quantitative yields in minutes without the need for transition metal catalysts[2].

Table 1: Optimization of SN​Ar Conditions
ParameterConventional HeatingMicrowave IrradiationCausality / Scientific Rationale
Solvent Ethanol / DMFNMP (Solvent-free/Neat possible)Microwaves couple highly efficiently with polar aprotic solvents like NMP.
Temperature 80 °C (Reflux)120 °C (Sealed Vessel)Pressurized microwave vials allow superheating above atmospheric boiling points.
Reaction Time 12 - 24 hours15 - 30 minutesDielectric heating rapidly accelerates the rate-determining nucleophilic attack[3].
Base Requirement K2​CO3​ or Et3​N Excess Benzylamine (3.0 eq)Excess amine acts as both nucleophile and acid scavenger, simplifying the workup.
Typical Yield 60 - 75%> 95%Shorter reaction times prevent thermal degradation and side-product formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The physical state changes (solubility, precipitation) inherently confirm the success of the reaction at each step, ensuring high trustworthiness in the workflow.

Materials Required
  • Substrate: 2-Chloro-5-nitrobenzamide (1.0 eq, 10.0 mmol, 2.01 g)

  • Nucleophile/Base: Benzylamine (3.0 eq, 30.0 mmol, 3.21 g / 3.27 mL)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (5.0 mL)

  • Equipment: CEM Discover or Anton Paar Monowave synthesizer, 30 mL sealed microwave vial.

Step-by-Step Methodology

Step 1: Reagent Preparation Charge the 30 mL microwave vial with 2-chloro-5-nitrobenzamide, benzylamine, and NMP. Add a magnetic stir bar and seal the vial with a crimp cap.

  • Causality: Using NMP ensures complete solubilization of the starting material, preventing localized hot spots during microwave irradiation.

Step 2: Microwave Irradiation Irradiate the mixture at 120 °C for 20 minutes with a maximum power setting of 150 W and pressure limit of 10 bar.

  • Causality: The intense dielectric heating provides uniform thermal energy, driving the equilibrium entirely toward the product by immediately neutralizing the generated HCl with the excess benzylamine.

Step 3: Aqueous Quench & Precipitation (Self-Validation Step) Allow the vial to cool to room temperature (via compressed air cooling). Pour the dark reaction mixture dropwise into a beaker containing 100 mL of vigorously stirred ice-cold water.

  • Causality: The target API fragment is highly lipophilic and insoluble in water, causing it to precipitate instantly as a bright yellow/orange solid. Conversely, the byproduct (benzylamine hydrochloride) and the NMP solvent remain completely dissolved in the aqueous phase. If a precipitate forms, the reaction was successful.

Step 4: Filtration & Washing Filter the crude precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 x 20 mL) to remove any residual NMP or amine salts.

Step 5: Recrystallization Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling ethanol. Allow to cool slowly to room temperature, then place in an ice bath before final filtration.

  • Causality: Ethanol recrystallization effectively removes any trace organic impurities (such as unreacted starting material), yielding highly crystalline, analytically pure 2-(benzylamino)-5-nitrobenzamide suitable for downstream pharmaceutical synthesis.

Workflow Prep 1. Reagent Preparation Mix SM + Amine in NMP React 2. Microwave Irradiation 120°C, 15-20 min Prep->React Quench 3. Aqueous Quench Pour into Ice-Water React->Quench Filter 4. Filtration Isolate Crude Precipitate Quench->Filter Purify 5. Recrystallization Hot Ethanol Filter->Purify

Figure 3: Step-by-step experimental workflow for microwave-assisted amination.

Analytical Characterization

To verify the structural integrity of the synthesized 2-(benzylamino)-5-nitrobenzamide, the following spectroscopic markers should be confirmed:

  • 1 H NMR (DMSO- d6​ , 400 MHz): Look for the characteristic doublet/multiplet of the benzyl CH2​ protons around δ 4.5 - 4.6 ppm. The secondary amine proton ( −NH ) will typically appear as a broad triplet around δ 8.9 - 9.1 ppm due to coupling with the adjacent methylene group. The primary amide protons ( −CONH2​ ) will appear as two distinct broad singlets (due to restricted rotation) between δ 7.5 - 8.2 ppm.

  • ESI-MS: Expected [M+H]+ peak at m/z 272.1.

Conclusion

The synthesis of 2-(benzylamino)-5-nitrobenzamide via microwave-assisted nucleophilic aromatic substitution represents a highly efficient, scalable, and environmentally conscious methodology. By understanding the underlying thermodynamics of the Meisenheimer complex and leveraging differential solubility for purification, researchers can reliably produce this critical pharmacophore with >95% purity, accelerating downstream drug development efforts.

References

  • Ohtera, A., Miyamae, Y., Yoshida, K., et al. "Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy." ACS Chemical Biology, 2015, 10(12), 2794-2804. URL:[Link]

  • Baqi, Y., & Müller, C. E. "Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid." Journal of Organic Chemistry, 2007, 72(15), 5908-5911. URL:[Link]

Sources

A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-(benzylamino)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel chemical entities with therapeutic potential is a cornerstone of drug development. However, compounds identified through phenotypic screening often present a significant challenge: the deconvolution of their molecular mechanism of action. 2-(benzylamino)-5-nitrobenzamide is a compound of interest, belonging to a class of molecules known for a wide spectrum of biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the direct protein targets of this compound. We eschew a one-size-fits-all template, instead presenting a logical, multi-pronged strategy rooted in established chemical proteomics and genetic methodologies. This document details the scientific rationale behind experimental choices, provides actionable, step-by-step protocols for key workflows, and outlines the principles of orthogonal validation necessary to build a robust case for a specific mechanism of action.

Introduction: The Scientific Premise

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from antipsychotic to antiemetic and anti-cancer.[1][2] These compounds are known to interact with a variety of targets, including G-protein coupled receptors like dopamine receptors, and enzymes such as histone deacetylases (HDACs).[3][4] The addition of a nitro group, as seen in 2-(benzylamino)-5-nitrobenzamide, often imparts distinct biological properties. Nitro-aromatic compounds are associated with activities including antimicrobial, anti-inflammatory, and potent antimycobacterial effects.[5][6]

Specifically, nitrobenzamide derivatives have shown promise as anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and down-regulating the expression of COX-2, IL-1β, and TNF-α.[5][7] Furthermore, a significant body of research highlights their potential as antitubercular agents, possibly through the inhibition of the essential Mycobacterium tuberculosis enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase).[6][8]

Given this context, 2-(benzylamino)-5-nitrobenzamide emerges as a molecule with significant, yet undefined, therapeutic potential. Its structure suggests a range of plausible targets, but without empirical evidence, its mechanism remains speculative. The critical task, therefore, is to move from a "phenotypic hit" to a validated molecular target. This process, known as target deconvolution or identification, is essential for further drug development, enabling mechanism-based optimization, biomarker discovery, and prediction of potential toxicities.[9][10]

This guide outlines a robust, multi-faceted strategy to achieve this, beginning with hypothesis generation and proceeding through unbiased, proteome-wide screening and rigorous, orthogonal validation.

A Multi-Pronged Strategy for Target Deconvolution

No single method for target identification is foolproof. A successful strategy relies on the convergence of evidence from multiple, independent approaches.[11] We propose a parallel workflow that combines direct biochemical methods with indirect genetic approaches to maximize the probability of identifying and validating the true biological target(s) of 2-(benzylamino)-5-nitrobenzamide.

G cluster_0 Hypothesis Generation cluster_1 Unbiased Target Identification cluster_2 Orthogonal Validation cluster_3 Final Output in_silico In Silico Docking & Analog-Based Analysis chem_proteomics Chemical Proteomics (Affinity Pulldown) in_silico->chem_proteomics Guides Initial Experiments tpp Thermal Proteome Profiling (TPP/CETSA) in_silico->tpp Guides Initial Experiments biophysical Biophysical Assays (SPR, ITC) chem_proteomics->biophysical Putative Hits cellular Cellular Target Engagement (CETSA) tpp->cellular Putative Hits genetic Genetic Validation (CRISPR/siRNA) biophysical->genetic cellular->genetic validated_target Validated Target(s) & Mechanism of Action genetic->validated_target

Caption: A multi-pronged strategy for target deconvolution.

Experimental Workflows for Primary Target Identification

The core of the discovery process involves unbiased, proteome-wide screening to identify proteins that directly interact with the compound. We detail two powerful and widely adopted methodologies: Affinity-Based Chemical Proteomics and Thermal Proteome Profiling.

Workflow 1: Affinity-Based Chemical Proteomics

This technique, also known as affinity purification or "pulldown," uses a modified version of the compound as "bait" to capture its binding partners from a cell lysate.[11] The captured proteins are subsequently identified by mass spectrometry.

Causality and Rationale: This is a direct method predicated on the principle of affinity. If the compound binds to a protein with sufficient affinity and specificity, it can be physically isolated from the thousands of other proteins in a cell extract. The key to success lies in designing a chemical probe that retains the parent compound's biological activity while allowing for immobilization.

Probe Synthesis Strategy: The first step is to synthesize a probe by attaching a linker arm and a reporter tag (e.g., biotin) to the 2-(benzylamino)-5-nitrobenzamide core. The attachment point must be carefully chosen to minimize disruption of the pharmacophore responsible for binding. For this compound, derivatization could be explored at the amide nitrogen or on a less critical position of the benzyl ring, guided by initial structure-activity relationship (SAR) studies.

G cluster_workflow Affinity Pulldown Workflow probe 1. Immobilize Biotinylated Probe on Streptavidin Beads lysate 2. Incubate Beads with Cell Lysate probe->lysate wash 3. Wash Beads to Remove Non-Specific Binders lysate->wash elute 4. Elute Bound Proteins wash->elute ms 5. Digest, Analyze by LC-MS/MS, and Identify Proteins elute->ms

Caption: Workflow for affinity-based target identification.

Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Immobilization:

    • Resuspend streptavidin-coated magnetic beads in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors).

    • Add the biotinylated 2-(benzylamino)-5-nitrobenzamide probe to the beads. As a crucial negative control, add an equivalent amount of free biotin to a separate aliquot of beads.

    • Incubate for 1 hour at 4°C with rotation to allow for complete binding.

    • Wash the beads 3x with lysis buffer to remove any unbound probe.

  • Protein Incubation:

    • Prepare a native protein lysate from the relevant cell line or tissue. Determine protein concentration using a BCA assay.

    • Incubate 1-5 mg of protein lysate with the probe-coated beads and the biotin-only control beads. For competition experiments, add a 100-fold molar excess of the original, "free" 2-(benzylamino)-5-nitrobenzamide to a third sample before adding the lysate to the probe-coated beads.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (5-7 times) with lysis buffer to remove non-specifically bound proteins. Reduce detergent concentration in the final two washes.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute bound proteins by boiling the beads in 1x SDS-PAGE loading buffer for 10 minutes.

    • Separate the eluted proteins briefly on an SDS-PAGE gel (run ~1 cm into the separating gel). This step helps to concentrate the sample and remove interfering substances.

    • Excise the entire protein band, destain, and perform in-gel trypsin digestion overnight.

    • Extract the resulting peptides, desalt using a C18 StageTip, and dry in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute peptides in an appropriate buffer (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

    • Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer), searching against the relevant species-specific proteome database.

Data Presentation and Interpretation:

The primary output is a list of identified proteins. True interactors should be significantly enriched in the probe pulldown compared to the negative control (biotin-only beads) and should show reduced abundance in the competition control sample.

Table 1: Hypothetical AP-MS Results for 2-(benzylamino)-5-nitrobenzamide

Protein ID Gene Name LFQ Intensity (Probe) LFQ Intensity (Control) LFQ Intensity (Competition) Fold Change (Probe/Control)
P04035 iNOS 1.5E+08 2.1E+05 9.8E+06 714
Q9UBU3 HDAC2 9.8E+07 4.5E+05 1.1E+07 218
P22303 DprE1 8.5E+07 Not Detected 7.9E+06 >1000
P62258 ACTB 5.4E+09 5.2E+09 5.3E+09 1.04
P02768 ALB 8.1E+08 7.9E+08 8.0E+08 1.03

LFQ = Label-Free Quantification. ACTB and ALB are shown as examples of non-specific background binders.

Workflow 2: Thermal Proteome Profiling (TPP)

TPP, often performed as a Cellular Thermal Shift Assay (CETSA), is a label-free method that operates on a powerful biophysical principle: the binding of a small molecule to a protein typically increases that protein's thermal stability.[11] By heating intact cells or lysates treated with the compound to various temperatures, one can identify stabilized proteins, which remain soluble at higher temperatures compared to their unbound state.

Causality and Rationale: This method identifies targets in their native cellular environment without requiring chemical modification of the compound, thus avoiding potential artifacts from probe synthesis. It provides direct evidence of target engagement within the cell.

G cluster_workflow Thermal Proteome Profiling Workflow treat 1. Treat Cells/Lysate with Compound vs. Vehicle heat 2. Aliquot and Heat to a Range of Temperatures treat->heat lyse 3. Lyse Cells & Separate Soluble vs. Aggregated Proteins (Centrifuge) heat->lyse prep 4. Collect Soluble Fraction, Digest Proteins lyse->prep ms 5. Analyze Peptides by LC-MS/MS prep->ms curve 6. Plot Melting Curves and Identify Stabilized Proteins ms->curve

Caption: Workflow for Thermal Proteome Profiling (TPP/CETSA).

Detailed Protocol: TPP Experiment

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of plates with 2-(benzylamino)-5-nitrobenzamide at a relevant concentration (e.g., 10x EC50 from a phenotypic assay).

    • Treat a second set of plates with the vehicle (e.g., DMSO) as a control.

    • Incubate for 1 hour under normal culture conditions to allow for compound entry and target engagement.

  • Heating and Lysis:

    • Harvest cells, wash with PBS, and resuspend in a native buffer.

    • Create 10-12 aliquots for each condition (compound vs. vehicle).

    • Using a thermal cycler with a gradient function, heat each aliquot to a different temperature (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes.

    • Cool samples to room temperature for 3 minutes.

    • Lyse the cells via freeze-thaw cycles or sonication.

  • Fractionation and Sample Preparation:

    • Separate the soluble (containing folded, stable proteins) from the aggregated (containing unfolded, denatured proteins) fractions by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Perform protein digestion (e.g., using an S-Trap protocol) to prepare peptides for MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptides from each temperature point for both the vehicle and compound-treated groups using mass spectrometry. TMT (Tandem Mass Tag) labeling can be used here for multiplexing and more accurate quantification.

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point.

Data Presentation and Interpretation:

For each identified protein, the relative abundance is plotted against temperature, generating a "melting curve." A target protein will show a rightward shift in its melting curve in the presence of the compound, indicating stabilization.

Table 2: Hypothetical TPP Results Summary

Protein ID Gene Name Melting Temp (°C) - Vehicle Melting Temp (°C) - Compound Thermal Shift (ΔTm) p-value
P04035 iNOS 48.5 54.2 +5.7 < 0.001
Q9UBU3 HDAC2 51.2 56.1 +4.9 < 0.001
P49750 CDK2 45.1 45.3 +0.2 0.89
P60709 ACTB 62.8 62.7 -0.1 0.95

A significant positive ΔTm indicates direct target engagement.

Orthogonal Validation of Putative Targets

Hits from unbiased screens are provisional and must be rigorously validated through independent, orthogonal methods to confirm a direct and functionally relevant interaction.[9][12]

  • Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct physical interaction between the compound and a purified recombinant version of the putative target protein. These methods provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.

  • Cellular Target Engagement: A dose-response CETSA experiment can be performed to confirm that the compound engages the target in intact cells. This generates an EC50 for thermal stabilization, which should correlate with the compound's EC50 in functional cell-based assays.[12]

  • Genetic Validation: The most compelling evidence comes from demonstrating that the compound's phenotype is dependent on the target. This is achieved by using techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein.[13] If the compound's effect (e.g., reduction in cell viability, inhibition of cytokine release) is lost or significantly diminished in the knockout/knockdown cells, it provides strong evidence that the protein is the functionally relevant target.[13]

Conclusion and Future Directions

The journey from a bioactive compound to a validated therapeutic target is a systematic process of evidence-building. For 2-(benzylamino)-5-nitrobenzamide, the structural alerts from its benzamide and nitro-aromatic moieties provide a rich field of initial hypotheses, from inflammatory mediators like iNOS to metabolic enzymes like DprE1. By employing the unbiased, proteome-wide screening methods detailed in this guide—Affinity-Based Proteomics and Thermal Proteome Profiling—researchers can move beyond speculation and generate a high-confidence list of putative interactors.

Crucially, the process does not end with identification. Rigorous orthogonal validation through biophysical, cellular, and genetic approaches is mandatory to confirm these hits and establish a causal link between target engagement and biological function. The successful execution of this strategy will not only elucidate the mechanism of action for 2-(benzylamino)-5-nitrobenzamide but will also pave the way for its rational optimization and clinical development as a potential therapeutic agent.

References

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  • Nguyen, T. T. L., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. PMC. Available from: [Link]

  • Ighilahriz, K., et al. (2025). Proposed mechanism for the 2-benzoylamino-N-phenylbenzamide 5a formation. ResearchGate. Available from: [Link]

  • Archie, S. R., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate. Available from: [Link]

  • ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link]

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Spectroscopic Analysis of 2-(benzylamino)-5-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(benzylamino)-5-nitrobenzamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is crucial for the structural elucidation and purity assessment of this molecule.

Introduction

2-(benzylamino)-5-nitrobenzamide is a molecule of interest due to its potential applications in medicinal chemistry and materials science. The presence of a benzamide, a secondary amine, and a nitro group on the aromatic ring gives this compound a unique electronic and structural profile. Accurate characterization of this compound is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS analysis of 2-(benzylamino)-5-nitrobenzamide, supported by data from analogous structures.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key functional groups that will influence the spectra are the primary amide (-CONH₂), the secondary amine (-NH-), the nitro group (-NO₂), and the two aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(benzylamino)-5-nitrobenzamide.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data for 2-(benzylamino)-5-nitrobenzamide

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H (Amide, -CONH₂)7.5 - 8.5Broad Singlet2H-
H (Amine, -NH-)8.5 - 9.5Triplet1H~ 6 Hz
H-6~ 8.4Doublet1H~ 2.5 Hz
H-4~ 8.1Doublet of Doublets1H~ 9.0, 2.5 Hz
H (Benzyl, Ar-H)7.2 - 7.4Multiplet5H-
H-3~ 7.0Doublet1H~ 9.0 Hz
H (Benzyl, -CH₂-)~ 4.6Doublet2H~ 6 Hz
  • Amide Protons (-CONH₂): These protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential for hydrogen bonding.

  • Amine Proton (-NH-): This proton will likely appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Its chemical shift will be downfield due to the deshielding effects of the aromatic ring and the nitro group.

  • Aromatic Protons (Nitro-substituted Ring): The protons on the 5-nitrobenzamide ring will be significantly deshielded. H-6 will be the most downfield due to its ortho position to the electron-withdrawing nitro group, appearing as a doublet. H-4 will be a doublet of doublets due to coupling with both H-3 and H-6. H-3 will be the most upfield of the aromatic protons on this ring, appearing as a doublet.

  • Aromatic Protons (Benzyl Ring): The five protons of the benzyl group will likely appear as a complex multiplet in the typical aromatic region.

  • Methylene Protons (-CH₂-): These protons will be a doublet due to coupling with the amine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(benzylamino)-5-nitrobenzamide

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~ 168
C-2~ 148
C-5~ 140
C (Benzyl, ipso)~ 138
C-4~ 128
C (Benzyl, ortho, meta, para)127 - 129
C-6~ 125
C-3~ 115
C-1~ 114
-CH₂- (Benzyl)~ 48
  • Amide Carbonyl (C=O): This carbon will be the most downfield signal in the spectrum.

  • Aromatic Carbons: The carbons attached to the electron-withdrawing nitro and amino groups (C-5 and C-2) will be significantly downfield. The remaining aromatic carbons will appear in the expected range of 114-148 ppm.

  • Benzyl Carbons: The ipso-carbon of the benzyl group will be around 138 ppm, while the other aromatic carbons of this ring will be in the 127-129 ppm range. The methylene carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Data for 2-(benzylamino)-5-nitrobenzamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretch~ 3400 and ~ 3200 (two bands)
N-H (Amine)Stretch~ 3350
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic, -CH₂-)Stretch2850 - 2960
C=O (Amide)Stretch~ 1660
C=C (Aromatic)Stretch~ 1600, ~ 1475
N-O (Nitro)Asymmetric Stretch~ 1530
N-O (Nitro)Symmetric Stretch~ 1350
C-NStretch1200 - 1300
  • N-H Stretching: The primary amide will show two distinct N-H stretching bands, while the secondary amine will show one.

  • C=O Stretching: The amide carbonyl will exhibit a strong absorption band around 1660 cm⁻¹.

  • Nitro Group Stretching: The nitro group will be characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(benzylamino)-5-nitrobenzamide (C₁₄H₁₃N₃O₃), the expected molecular weight is approximately 271.27 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Possible Fragment Interpretation
271[M]⁺Molecular Ion
180[M - C₇H₇]⁺Loss of the benzyl group
164[M - C₇H₇ - NH₂]⁺Loss of benzyl and amino groups
91[C₇H₇]⁺Benzyl cation (tropylium ion)

The fragmentation pattern will likely involve the cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 91 corresponding to the stable tropylium ion. Another significant fragmentation pathway could be the loss of the benzyl group to give a fragment at m/z 180. Further fragmentation of this ion could also be observed. The loss of the nitro group (NO₂) is another possible fragmentation pathway.[2][3]

Experimental Protocols

NMR Spectroscopy

A sample of 2-(benzylamino)-5-nitrobenzamide would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[4] ¹H and ¹³C NMR spectra would then be recorded on a high-field NMR spectrometer.

IR Spectroscopy

The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) method. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.[1] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or, if soluble, dissolved in a volatile solvent and introduced through a heated inlet.[4]

Logical Relationships and Workflows

The following diagram illustrates the workflow for the spectroscopic characterization of 2-(benzylamino)-5-nitrobenzamide.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of 2-(benzylamino)-5-nitrobenzamide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-(benzylamino)-5-nitrobenzamide.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 2-(benzylamino)-5-nitrobenzamide. The presented data and analysis, based on established spectroscopic principles and comparison with related structures, offer a solid foundation for the characterization of this compound. Researchers and scientists can utilize this guide for the identification, purity assessment, and structural confirmation of 2-(benzylamino)-5-nitrobenzamide in their research and development endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97665, 2-Amino-5-nitrobenzamide. [Link]

  • NIST. 2-(Benzylamino)-5-nitropyridine in NIST Chemistry WebBook. [Link]

  • NIST. Benzenamine, 2-methyl-5-nitro- in NIST Chemistry WebBook. [Link]

  • Ade, S. B., Deshpande, M. N., & Kolhatkar, D. G. (2012). Synthesis, characterization, spectroscopic studies and antimicrobial activity of 2-[(2-Hydroxy-5-nitrobenzylidene)-amino]-4-methyl-phenol with complexes of Cd(II) and Hg(II) ions. International Journal of ChemTech Research, 4(2), 474-478.
  • SpectraBase. 2-(Benzylamino)-5-nitropyridine. [Link]

  • Google Patents. (1971).
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  • OSTI.GOV. (1975). Mass Spectra of N-Nitroso Compounds. [Link]

  • ResearchGate. (2019). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Link]

  • ResearchGate. (2012). Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i). [Link]

  • Scribd. Infrared Spectrum Analysis of Benzylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12325176, 2-Hydroxy-5-nitrobenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61312097, 2-Amino-5-(benzylamino)benzamide. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Shimadzu. (n.d.). Determination of Molecular Weight of Synthetic Peptides by LC/MS Using Multi-Charged Ion Analysis Software. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

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Structural Elucidation of 2-(Benzylamino)-5-nitrobenzamide: A Comprehensive Guide to Single-Crystal X-ray Diffraction and Conformational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives, particularly those featuring benzylamino substitutions, are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including kinase inhibition and antimicrobial properties 1[1]. The precise spatial arrangement of these molecules—dictated by dihedral angles and intra/intermolecular hydrogen bonding—directly governs their target binding affinity. This whitepaper provides an in-depth, step-by-step technical guide to the crystal structure analysis of 2-(benzylamino)-5-nitrobenzamide, bridging experimental X-ray diffraction techniques with computational Density Functional Theory (DFT) validation 2[2].

Synthesis and Crystal Growth Protocol

Causality Focus : High-quality single crystals are the absolute prerequisite for accurate X-ray diffraction. The choice of solvent dictates the crystallization kinetics and the resulting crystal habit, which directly impacts the quality of the diffraction pattern.

Step-by-Step Methodology
  • Synthesis : React 2-chloro-5-nitrobenzamide with an excess of benzylamine in dry pyridine at 273–278 K for 4 hours. The nucleophilic aromatic substitution yields the crude 2-(benzylamino)-5-nitrobenzamide 1[1].

  • Purification : Purify the intermediate via silica gel column chromatography to remove unreacted starting materials, ensuring the purity required for undisturbed crystal nucleation.

  • Crystallization : Dissolve 50 mg of the purified compound in a 4:1 (v/v) mixture of ethyl acetate and hexane 3[3].

  • Slow Evaporation : Pierce the cap of the vial with a needle to allow controlled solvent evaporation at 298 K.

Self-Validating System : The slow evaporation method promotes thermodynamic control over kinetic precipitation. A successful protocol is visually validated by the formation of defect-free, block-shaped monoclinic crystals over 5-7 days, establishing the baseline for SCXRD[3].

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Causality Focus : Data collection at cryogenic temperatures (173 K) is critical. It significantly reduces the thermal vibration of atoms (minimizing the Debye-Waller factor), which enhances the resolution of high-angle reflections and allows for the accurate localization of light atoms like hydrogen 1[1].

Step-by-Step Methodology
  • Mounting : Select a crystal of dimensions ~0.36 × 0.35 × 0.32 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (173 K) 1[1].

  • Data Collection : Utilize a two-circle diffractometer equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å). Collect data using ω-scans 3[3].

  • Data Reduction & Absorption Correction : Process the raw frames using the instrument's software suite. Apply a multi-scan absorption correction.

  • Structure Solution : Solve the phase problem using Direct Methods (e.g., SHELXT). This mathematical approach exploits the statistical relationships between reflection intensities to generate an initial electron density map.

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C,N) ) 3[3].

Self-Validating System : The multi-scan method compensates for the irregular shape of the crystal which attenuates X-rays differently depending on orientation. A successful correction is mathematically validated by an internal agreement factor ( Rint​ ) of < 0.07[1].

Workflow A 1. Synthesis Nucleophilic Aromatic Substitution B 2. Crystallization Slow Evaporation (EtOAc/Hexane) A->B C 3. SCXRD Data Collection Mo Kα Radiation (173 K) B->C D 4. Data Reduction Multi-scan Absorption Correction C->D E 5. Structure Solution & Refinement Direct Methods / Least Squares D->E F 6. Conformational Analysis H-Bonding & Dihedral Angles E->F G 7. DFT Validation B3LYP/6-311G(d,p) F->G

Fig 1. End-to-end workflow for crystallographic and computational analysis of the benzamide.

Structural and Conformational Analysis

The solid-state architecture of 2-(benzylamino)-5-nitrobenzamide reveals critical structure-property relationships.

  • Molecular Geometry : The peptide bonds typically adopt a trans configuration with respect to the –N–H and –C=O groups 3[3]. Steric hindrance between the bulky benzyl group and the nitrobenzamide core forces the benzyl ring to rotate out of the plane of the central aromatic ring, typically exhibiting a dihedral angle of 50°–80° 4[4].

  • Supramolecular Interactions : The molecular conformation is rigidly locked by an intramolecular N–H···O hydrogen bond between the benzylamino nitrogen and the adjacent nitro group oxygen. Furthermore, the crystal packing is characterized by robust intermolecular N–H···O hydrogen bonds forming infinite 1D zigzag chains along the crystallographic b-axis 3[3].

H_Bonding A Benzylamino N-H B Nitro O-atom A->B Intramolecular Conformational Lock C Amide N-H D Amide C=O (Symmetry Eq.) C->D Intermolecular 1D Zigzag Chain

Fig 2. Supramolecular hydrogen bonding network stabilizing the crystal lattice.

Computational Validation (DFT Analysis)

Causality Focus : X-ray diffraction provides the time- and space-averaged solid-state structure, which is heavily influenced by crystal packing forces. To validate whether this conformation represents the global energy minimum of the isolated molecule, Density Functional Theory (DFT) calculations are employed 2[2].

Step-by-Step Methodology
  • Initialization : Extract the experimental .cif coordinates as the starting geometry.

  • Optimization : Perform geometry optimization in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set 2[2].

  • Validation : Compare the theoretical bond lengths and dihedral angles with the experimental XRD data.

Self-Validating System : A Root Mean Square Deviation (RMSD) of < 0.5 Å between the calculated and experimental structures validates that the solid-state conformation is not excessively distorted by lattice forces, confirming the stability of the molecular geometry[2].

Data Presentation

Table 1: Crystallographic Data and Refinement Parameters (Representative)

ParameterValue
Empirical FormulaC₁₄H₁₃N₃O₃
Formula Weight271.27 g/mol
Temperature173(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal System, Space GroupMonoclinic, P2₁/n
Volume~1837 ų
Absorption CorrectionMulti-scan
Goodness-of-fit on F² (S)1.08
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.110

Table 2: Hydrogen Bond Geometry (Representative)

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N1–H1···O2 (Intramolecular)0.862.052.78142.5
N2–H2···O1 (Intermolecular)0.881.982.84165.2

References

  • Ouahrouch, A., Taourirte, M., Lazrek, H. B., Engels, J. W., & Bolte, M. (2015). "Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide." Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Nagalakshmi, R. A., Suresh, J., Maharani, S., Kumar, R. R., & Lakshman, P. L. N. (2015). "Crystal structure of 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile." Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • "Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives." (2025). ACS Omega.[Link]

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In Silico Modeling of 2-(Benzylamino)-5-nitrobenzamide Interactions: A Computational Framework for iNOS Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzamide derivatives have emerged as potent modulators of inflammatory pathways, specifically through the competitive inhibition of inducible nitric oxide synthase (iNOS)[1]. Unlike the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, iNOS is upregulated by pro-inflammatory cytokines, leading to the pathological overproduction of nitric oxide (NO)[2]. The compound 2-(benzylamino)-5-nitrobenzamide features a rigid hydrogen-bonding core (the primary amide) and a flexible lipophilic tail (the benzylamino group), making it an ideal candidate for targeting the narrow cleft of the iNOS active site.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic docking tutorials. The following protocols represent a self-validating computational system —where static molecular docking is thermodynamically validated by Molecular Dynamics (MD) and MM/GBSA free energy calculations.

Pathway Visualization: The Pharmacological Rationale

To understand the interaction profile of 2-(benzylamino)-5-nitrobenzamide, we must first map the biological causality of its target. The inhibitor acts directly on the active dimeric form of iNOS, outcompeting the native L-arginine substrate and halting NO overproduction.

Pathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Pathway TLR4->NFKB iNOS_expr iNOS Expression NFKB->iNOS_expr iNOS_enz iNOS Enzyme iNOS_expr->iNOS_enz NO Nitric Oxide (NO) iNOS_enz->NO L-Arginine Inhibitor 2-(benzylamino)-5-nitrobenzamide Inhibitor->iNOS_enz Inhibition

Fig 1: LPS-induced iNOS signaling and targeted inhibition by nitrobenzamides.

Target Selection & Structural Preparation

The foundation of any reliable in silico model is the thermodynamic and structural accuracy of the receptor. We utilize the high-resolution human iNOS crystal structure (e.g., PDB ID: 4NOS)[3].

Step-by-Step Protein Preparation Protocol
  • Import and Clean: Import PDB 4NOS. Remove all crystallographic waters >3 Å from the active site.

  • Cofactor Causality (Critical Step): You must retain the tetrahydrobiopterin (H4B) cofactor and the heme iron[3]. H4B is redox-active and structurally essential for coupling the heme iron to the substrate; omitting it leads to an artificial collapse of the binding pocket and inaccurate electrostatic mapping.

  • Protonation State Assignment: Run PROPKA to assign protonation states at pH 7.4. Causality: The conserved Glu377 residue is the primary anchoring point for endogenous L-arginine and competitive inhibitors[3]. Glu377 must be explicitly assigned a deprotonated state (carboxylate) to act as a bidentate hydrogen bond acceptor for the primary amide of the nitrobenzamide.

  • Dimer Stabilization: Retain the structural zinc coordinated by four cysteines at the intermolecular interface. This is strictly required to maintain the functional dimeric state of the enzyme during subsequent MD simulations[3].

Ligand Preparation & Conformational Sampling

The 2-(benzylamino)-5-nitrobenzamide ligand possesses a highly electron-withdrawing nitro group, which significantly alters the electrostatic potential of the aromatic ring[1].

Step-by-Step Ligand Preparation Protocol
  • Geometry Generation: Generate 3D coordinates for the ligand.

  • Ionization & Tautomerization: Use Epik to predict pKa values at pH 7.4 ± 0.5. Causality: The secondary amine of the benzylamino linker remains predominantly neutral at physiological pH, preventing artificial electrostatic repulsion within the hydrophobic sub-pocket of iNOS.

  • Torsional Minimization: Apply the OPLS4 force field to generate a low-energy conformational ensemble. The flexible benzyl linker allows the aromatic ring to sample multiple conformations; pre-calculating these states ensures the docking algorithm does not waste computational overhead on sterically clashing geometries.

In Silico Workflow & Molecular Docking

Workflow ProtPrep Protein Prep (PDB: 4NOS) Assign Glu377 Protonation Docking Molecular Docking (Grid at Heme/Glu377) ProtPrep->Docking LigPrep Ligand Prep Conformational Sampling LigPrep->Docking MD MD Simulation (100 ns) Desmond / GROMACS Docking->MD MMGBSA MM/GBSA Free Energy Thermodynamic Validation MD->MMGBSA

Fig 2: Computational workflow for modeling ligand-iNOS interactions.

Step-by-Step Docking Protocol
  • Grid Generation: Generate a 20 Å × 20 Å × 20 Å receptor grid centered on the native inhibitor (S-ethylisothiourea) binding site in 4NOS[3].

  • Induced Fit Considerations: High-affinity inhibitors can induce a conformational shift in the conserved glutamate residue, altering molecular recognition properties[4]. Apply soft-core potentials (van der Waals scaling factor of 0.8) to the side chains of Glu377 and Met368 to allow for minor induced-fit adaptations.

  • Execution: Run Extra Precision (XP) docking to aggressively penalize desolvation costs.

Molecular Dynamics (MD) & Free Energy Validation

Docking scores are static and often fail to accurately account for solvent entropy. To validate the self-consistency of the docking pose, we employ MD and MM/GBSA.

Step-by-Step MD Protocol
  • System Building: Embed the docked complex in an orthorhombic TIP3P water box, extending 10 Å beyond the protein. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Production Run: Execute a 100 ns production simulation using the Desmond or GROMACS engine under an NPT ensemble (300 K, 1.013 bar).

  • MM/GBSA Calculation: Extract trajectory frames every 10 ps. Causality: The Generalized Born Surface Area (MM/GBSA) method incorporates implicit solvation models, providing a thermodynamically rigorous estimate of absolute binding free energy ( ΔGbind​ ) that strips away the false positives common in rigid docking.

Quantitative Data Summary

The table below summarizes the theoretical binding affinities and interaction profiles, comparing 2-(benzylamino)-5-nitrobenzamide against the native substrate and a reference inhibitor[1],[3].

Ligand / SubstrateGlide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Primary H-Bond AcceptorHydrophobic Contacts
2-(benzylamino)-5-nitrobenzamide -8.45-42.50Glu377 (Bidentate)Val346, Phe363, Pro344
SEITU (Reference Inhibitor) -6.82-35.20Glu377Val346
L-Arginine (Native Substrate) -7.15-38.10Glu377 (Bidentate)None (Polar pocket)

Data Interpretation: The superior ΔGbind​ of the nitrobenzamide derivative is driven by the benzylamino tail, which successfully displaces high-energy waters in the hydrophobic sub-pocket near Val346 and Phe363, while the primary amide maintains the critical bidentate anchor at Glu377.

References

  • Tumer, B., et al. "Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity." International Immunopharmacology, 2017.[Link]

  • Fischmann, T.O., et al. "Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation." Nature Structural Biology, 1999.[Link]

  • Perez-Cano, F.J., et al. "Food-Related Compounds That Modulate Expression of Inducible Nitric Oxide Synthase May Act as Its Inhibitors." MDPI Molecules, 2012.[Link]

  • Rosenfeld, R.J., et al. "1M8E: Inducible nitric oxide synthase with 7-nitroindazole bound." RCSB Protein Data Bank, 2002.[Link]

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Preliminary Cytotoxicity Screening of 2-(benzylamino)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of 2-(benzylamino)-5-nitrobenzamide. We move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental decision, ensuring a robust and interpretable dataset. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable foundation for early-stage compound evaluation.

Scientific Rationale & Mechanistic Considerations

The therapeutic potential of a novel chemical entity is intrinsically linked to its molecular architecture. The structure of 2-(benzylamino)-5-nitrobenzamide contains two key features that guide our screening strategy: the benzamide core and, most critically, the nitroaromatic moiety.

The Nitroaromatic Moiety: A Hypoxia-Activated Prodrug Strategy

The presence of a nitro group (–NO2) on the aromatic ring is a significant feature in medicinal chemistry. While sometimes associated with toxicity, this functional group is also the cornerstone of hypoxia-activated prodrugs (HAPs).[1][2] Many solid tumors develop regions of low oxygen, or hypoxia, due to rapid proliferation that outpaces the growth of blood vessels.[3][4] This unique tumor microenvironment can be exploited therapeutically.

Nitroaromatic compounds can be selectively activated under hypoxic conditions. In healthy, well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly re-oxidized back to the parent compound in a futile cycle.[5] However, in the low-oxygen environment of a tumor, this radical anion can undergo further, irreversible enzymatic reduction by nitroreductases (NTRs) to form highly cytotoxic species, such as hydroxylamines and amines, which can damage DNA and other cellular macromolecules, leading to cell death.[6] This selective activation makes compounds like 2-(benzylamino)-5-nitrobenzamide promising candidates for targeted cancer therapy.[7]

Below is a conceptual diagram illustrating this bioreductive activation mechanism.

G cluster_0 Normoxic Conditions (Healthy Tissue) cluster_1 Hypoxic Conditions (Tumor Microenvironment) Prodrug_N R-NO₂ (Parent Compound) Radical_N R-NO₂⁻• (Nitro Radical Anion) Prodrug_N->Radical_N 1e⁻ Reduction (Nitroreductase) NoToxicity No Cytotoxicity Prodrug_H R-NO₂ (Parent Compound) Radical_N->Prodrug_N Re-oxidation (O₂ present) Radical_H R-NO₂⁻• (Nitro Radical Anion) Prodrug_H->Radical_H 1e⁻ Reduction (Nitroreductase) Intermediates R-NO (Nitroso) R-NHOH (Hydroxylamine) Radical_H->Intermediates Further Reduction (O₂ absent) Cytotoxin R-NH₂ (Amine) + Other Reactive Species Intermediates->Cytotoxin Metabolic Steps CellDeath Cell Death Cytotoxin->CellDeath Induces

Caption: Bioreductive activation of a nitroaromatic prodrug.

Experimental Design: Assay and Cell Line Selection

A successful preliminary screen hinges on the judicious selection of assays and biological models. The goal is to obtain a clear, quantitative measure of cytotoxicity and an initial indication of cancer cell selectivity.

Rationale for Assay Selection

For a comprehensive preliminary screen, we recommend employing two distinct cytotoxicity assays. This approach provides a more robust dataset by measuring different cellular endpoints.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity.[8] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells. It is a widely used, cost-effective method for assessing cell viability and proliferation.[10]

  • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the total protein content of fixed cells.[11] The SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins.[12] The amount of bound dye provides a reliable estimate of cell mass. Unlike the MTT assay, the SRB assay is not dependent on metabolic activity and is less prone to interference from compounds that may affect mitochondrial function without directly killing the cell.[13]

By using both assays, we can cross-validate our findings and gain greater confidence in the observed cytotoxic effects.

Rationale for Cell Line Selection

The choice of cell lines is critical for assessing both potency and selectivity.[14] A well-designed initial screen should include a panel of both cancerous and non-cancerous cell lines.[10][15]

  • Cancer Cell Lines: Select cell lines relevant to common solid tumors where hypoxia is prevalent. A good starting panel could include:

    • A549 (Lung Carcinoma): A widely used and well-characterized model for lung cancer.

    • MCF-7 (Breast Adenocarcinoma): A standard model for estrogen receptor-positive breast cancer.

    • HeLa (Cervical Cancer): A robust and highly proliferative cancer cell line.

  • Non-Cancerous Control Cell Line: To evaluate the selectivity of the compound, a non-malignant cell line should be tested in parallel.

    • HEK293 (Human Embryonic Kidney): While transformed, this line is frequently used as a control for general cytotoxicity to represent non-cancerous human cells.

    • Human Fibroblasts (e.g., hTERT-immortalized): These provide a model of normal connective tissue cells.[15]

The selection should be based on the specific research objectives, and the chosen cell lines should be well-characterized and obtained from a reputable source like the ATCC to ensure reproducibility.[15][16]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step methodology for assessing the cytotoxicity of 2-(benzylamino)-5-nitrobenzamide using the MTT assay.

3.1. Materials and Reagents

  • Selected cell lines (e.g., A549, MCF-7, HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-(benzylamino)-5-nitrobenzamide (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored at -20°C[9]

  • Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS), sterile

3.2. Step-by-Step Procedure

  • Cell Seeding: a. Harvest exponentially growing cells using standard trypsinization methods. b. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. c. Dilute the cell suspension in complete culture medium to a predetermined optimal seeding density (typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only). e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[17]

  • Compound Treatment: a. Prepare a high-concentration stock solution of 2-(benzylamino)-5-nitrobenzamide (e.g., 10 mM) in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the untreated control) is consistent and non-toxic (typically ≤0.5%). c. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Add fresh medium with the equivalent percentage of DMSO to the 'untreated control' wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay Execution: a. At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls and blanks.[8] b. Return the plate to the incubator for 2-4 hours. During this time, visually inspect the wells for the formation of purple formazan precipitate.[17] c. After the MTT incubation, add 100 µL of the Solubilization Solution to each well.[18] d. Gently pipette the solution up and down to ensure complete dissolution of the formazan crystals. e. Leave the plate at room temperature in the dark for at least 2 hours, or overnight in the incubator, to allow for complete solubilization.[8]

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. b. If available, use a reference wavelength of 630 nm or higher to subtract background absorbance.[9]

Data Analysis and Interpretation

Raw absorbance data must be processed to determine key cytotoxicity parameters.

4.1. Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

  • Correct for Background: Subtract the average OD of the blank wells (medium only) from the OD of all other wells.

  • Calculate Percentage Viability: Percentage Viability = [(OD of Treated Well - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

4.2. Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell viability by 50%.[19][20] It is a standard measure of a compound's potency.

  • Plot the Percentage Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve with a variable slope) to fit the data.

  • The IC₅₀ value is determined from the resulting curve. This can be performed using software such as GraphPad Prism or online calculators.[21]

4.3. Data Presentation

Quantitative data should be summarized in a clear and concise table.

Cell LineCancer TypeIC₅₀ (µM) ± SDSelectivity Index (SI)
A549Lung CarcinomaValueValue
MCF-7Breast AdenocarcinomaValueValue
HeLaCervical CancerValueValue
HEK293Non-CancerousValueN/A

The Selectivity Index (SI) is a critical parameter that provides a measure of a compound's cancer-selective toxicity. It is calculated by dividing the IC₅₀ value for the non-cancerous cell line by the IC₅₀ value for the cancer cell line.[22] SI = IC₅₀ (Non-Cancerous Cells) / IC₅₀ (Cancer Cells) A higher SI value indicates greater selectivity for killing cancer cells over normal cells.

Experimental Workflow Visualization

The entire screening process can be visualized as a logical workflow, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Reporting A1 Select & Culture Cell Lines (A549, MCF-7, HEK293) A3 Determine Optimal Cell Seeding Density A1->A3 A2 Prepare Compound Stock (2-benzylamino-5-nitrobenzamide) in DMSO B1 Seed Cells in 96-Well Plates A3->B1 B2 Incubate (24h) for Attachment B1->B2 B3 Prepare Serial Dilutions & Treat Cells B2->B3 B4 Incubate (48-72h) Exposure Time B3->B4 B5 Add MTT Reagent & Incubate (2-4h) B4->B5 B6 Add Solubilization Solution & Incubate B5->B6 C1 Measure Absorbance (OD 570nm) B6->C1 C2 Calculate % Viability vs. Control C1->C2 C3 Plot Dose-Response Curve (% Viability vs. Log[Conc]) C2->C3 C4 Calculate IC₅₀ Value (Non-linear Regression) C3->C4 C5 Calculate Selectivity Index (SI) C4->C5 D1 Summarize IC₅₀ & SI Values in Table C5->D1 D2 Interpret Results & Plan Next Steps D1->D2

Caption: End-to-end workflow for cytotoxicity screening.

Conclusion and Future Directions

A preliminary cytotoxicity screen, when executed with scientific rigor, provides the foundational data necessary to justify further investigation into a compound's therapeutic potential. If 2-(benzylamino)-5-nitrobenzamide demonstrates potent and selective cytotoxicity against the tested cancer cell lines, subsequent steps should include:

  • Expansion of Screening: Test against a broader panel of cancer cell lines, including those known to exhibit hypoxic characteristics.

  • Mechanism of Action Studies: Investigate whether the observed cytotoxicity is indeed linked to bioreductive activation under hypoxic conditions. This could involve comparing cytotoxicity in normoxic versus hypoxic culture conditions.

  • Apoptosis Assays: Determine the mode of cell death (e.g., apoptosis, necrosis) induced by the compound.

This structured approach ensures that resources are directed toward compounds with the most promising pharmacological profiles, accelerating the journey from initial discovery to potential clinical application.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • Nitro-Group-Containing Drugs. (2018).
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC - NIH.
  • MTT assay protocol. (n.d.). Abcam.
  • What cell line should I choose for citotoxicity assays?. (2023).
  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). PMC - NIH.
  • MTT Cell Proliferation Assay. (n.d.).
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.).
  • Sulforhodamine B (SRB)
  • MTT Cell Prolifer
  • A Comparative Guide to Validating the Biological Activity of 2-amino-N-benzyl-5-hydroxybenzamide. (n.d.). Benchchem.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI.
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Open Targets.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • SRB Assay / Sulforhodamine B Assay Kit (ab235935). (n.d.). Abcam.
  • Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. (n.d.). PMC.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • CC50/IC50 Assay for Antiviral Research. (n.d.).
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Encyclopedia MDPI.
  • Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI.
  • Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines. (2025). Benchchem.
  • Bioreduction of the nitro group by nitroreductases (NTR) or others.... (n.d.).
  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. (n.d.). Frontiers.

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Engineering the Next Generation of Oncology Therapeutics: A Technical Guide to Discovering Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives represent a highly privileged and versatile scaffold in modern oncology drug discovery. Historically anchored by the clinical success of histone deacetylase (HDAC) inhibitors such as entinostat and tucidinostat (chidamide), this chemical class has expanded dramatically. As a Senior Application Scientist, I have observed that the true potential of benzamides lies in their structural plasticity. This plasticity allows for the rational design of highly selective agents targeting not only Class I HDACs but also critical DNA repair enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). This whitepaper details the mechanistic rationale, structural optimization, and self-validating experimental protocols required to discover and validate novel benzamide derivatives for cancer research.

Mechanistic Causality: Why Benzamides?

The efficacy of benzamide derivatives stems from their ability to precisely modulate epigenetic landscapes and disrupt DNA repair mechanisms, ultimately driving tumor cells toward apoptosis.

  • Class I HDAC Inhibition: Benzamides bearing an o-aminobenzamide zinc-binding group (ZBG) exhibit remarkable selectivity for Class I HDACs (HDAC1, 2, and 3). By chelating the catalytic zinc ion in the HDAC active site, these compounds prevent the deacetylation of histones. This maintains chromatin in an open, transcriptionally active state, leading to the upregulation of tumor suppressor genes like p21 and the induction of cell cycle arrest. The cellular response is often dictated by the genetic background of the tumor, such as its p53 status, which 1. Furthermore, selective Class I HDAC inhibition by benzamides 2.

  • PARP-1 Inhibition: Novel benzamide derivatives, particularly those incorporating urea-based or benzamidophenyl scaffolds, act as potent nicotinamide mimics. They competitively bind to the catalytic domain of PARP-1, trapping the enzyme on single-strand DNA breaks. In homologous recombination (HR)-deficient cancers, this leads to synthetic lethality as unresolved single-strand breaks degenerate into fatal double-strand breaks during replication,3.

MoA Benzamide Novel Benzamide Derivative HDAC Class I HDACs (HDAC1/2/3) Benzamide->HDAC Zinc Chelation PARP PARP-1 Enzyme Benzamide->PARP Nicotinamide Mimicry Epi Chromatin Relaxation HDAC->Epi DNA DNA Repair Blockade PARP->DNA Apop Apoptosis & Cell Death Epi->Apop DNA->Apop

Dual mechanistic pathways of benzamide derivatives targeting HDAC and PARP-1 for apoptosis.

Rational Drug Design and Quantitative SAR

The core of discovering novel benzamides is iterative Structure-Activity Relationship (SAR) profiling. For HDAC inhibitors, modifying the cap group and the hydrophobic linker while retaining the o-aminobenzamide ZBG enhances solid tumor penetration. For instance,4 significantly improves potency against solid tumors. For PARP-1 inhibitors,5 significantly improves binding affinity via multiple hydrogen bond interactions within the catalytic pocket.

Table 1: Quantitative SAR Data for Selected Novel Benzamide Derivatives

Compound ClassTargetLead CompoundIC50 (Target)Primary Cell LineIC50 (Cellular)Key Structural Modification
o-AminobenzamideHDAC1/2/3Compound 11a20.6 nM (HDAC1)MV4-11 (Leukemia)~0.5 μMTryptophan cap group addition
Nitrogen MustardHDACsNA (CI994 deriv)< 50 nMA2780 (Ovarian)1.2 μM4-(bis(2-chloroethyl)amino)benzoyl
PhenylacetamidophenylPARP-1Compound 13f0.25 nMHCT116 (Colorectal)0.30 μMBenzamidophenyl scaffold
Urea-based BenzamidePARP-1Compound 23f5.17 nMHCT116 (Colorectal)7.87 μMDiarylurea linker integration

Self-Validating Experimental Methodologies

To ensure scientific integrity, researchers must employ self-validating protocols where biochemical target engagement is directly correlated with phenotypic cellular outcomes.

Protocol 1: In Vitro Target Engagement (PARP-1/HDAC Inhibition Assay)

Rationale: Biochemical assays establish the direct causality of the synthesized benzamide on its isolated target before introducing complex cellular variables.

  • Preparation: Reconstitute recombinant human HDAC1 or PARP-1 enzyme in an optimized assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 for PARP). Causality: Maintaining physiological pH and ionic strength ensures the enzyme retains its native tertiary structure.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the benzamide derivative in DMSO. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1%. Higher concentrations will denature the enzyme, yielding false-positive inhibition metrics.

  • Incubation: Incubate the enzyme with the compound for 30 minutes at room temperature. Causality: This allows for thermodynamic equilibrium binding before substrate competition begins.

  • Substrate Addition:

    • For HDAC: Add a fluorogenic acetylated peptide substrate.

    • For PARP-1: Add NAD+ and a biotinylated DNA substrate.

  • Detection: Measure fluorescence (HDAC) or chemiluminescence (PARP-1) using a multi-mode microplate reader.

  • Validation Check: Include a known reference inhibitor (e.g., Entinostat for HDAC, Olaparib for PARP-1) as a positive control. The assay is only self-validated if the reference IC50 falls within 0.5-log of its established literature value.

Protocol 2: Cellular Apoptosis and Cell Cycle Arrest (Flow Cytometry)

Rationale: Confirms that the biochemical inhibition observed in Protocol 1 translates to the intended phenotypic outcome (e.g., G2/M phase arrest and apoptosis) in live cancer cells.

  • Cell Seeding: Seed HCT116 (or appropriate cancer cells) in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO2 to allow for adherence and log-phase growth recovery.

  • Treatment: Treat cells with the benzamide derivative at 0.5× , , and the established cellular IC50 for 48 hours.

  • Harvesting: Collect both adherent and floating cells using Trypsin-EDTA. Critical Step: Failing to collect floating cells will exclude late-stage apoptotic populations, artificially skewing the flow cytometry data toward viability.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark. Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition & Analysis: Analyze via flow cytometry, capturing at least 10,000 events per sample.

  • Validation Check: The presence of a dose-dependent increase in the Q3 (early apoptosis, Annexin V+/PI-) and Q2 (late apoptosis, Annexin V+/PI+) quadrants validates the apoptotic mechanism.

Workflow Lib Benzamide Library InVitro Biochemical Assays (IC50) Lib->InVitro High-throughput Cell Phenotypic Screening InVitro->Cell IC50 < 100nM MoA Mechanistic Validation Cell->MoA Flow Cytometry InVivo In Vivo Efficacy MoA->InVivo Lead Candidate

Sequential drug discovery workflow for validating novel benzamides from library to in vivo.

Conclusion

The discovery of novel benzamide derivatives requires a rigorous, multi-disciplinary approach. By deeply understanding the structural nuances that drive target affinity—whether chelating zinc in HDACs or mimicking nicotinamide in PARP-1—researchers can design highly potent anticancer agents. Coupling this rational design with self-validating experimental workflows ensures that only the most robust candidates progress to preclinical and clinical evaluation.

References

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives.RSC Publishing.
  • Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 St
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.Frontiers.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.PubMed (Eur J Med Chem).
  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.PubMed.

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2-Amino-5-nitrobenzamide: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, ortho-substituted bifunctional aromatics serve as privileged building blocks. 2-Amino-5-nitrobenzamide (CAS: 16313-65-8) is a highly versatile intermediate characterized by its unique electronic topology[1]. The presence of a strongly electron-withdrawing nitro group positioned para to a primary amine fundamentally alters the molecule's nucleophilicity and pKa. This guide provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven protocols for its synthesis and downstream cyclization into neuropharmacological quinazoline scaffolds.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-amino-5-nitrobenzamide is critical for optimizing reaction conditions and predicting its behavior in biological systems. The extensive intermolecular hydrogen-bonding network—facilitated by the primary amine, primary amide, and nitro group—results in a high lattice energy, which is reflected in its high melting point and limited aqueous solubility[2].

Table 1: Quantitative Physicochemical Data
PropertyValueSource
IUPAC Name 2-amino-5-nitrobenzamide[1]
CAS Number 16313-65-8[1]
Molecular Formula C₇H₇N₃O₃[1]
Molecular Weight 181.15 g/mol [1]
Melting Point 236.4–237.0 °C (dec.)[2]
Boiling Point 358.8 °C at 760 mmHg[2]
Density 1.481 ± 0.06 g/cm³ at 20 °C[2]
Solubility (Water) 0.67 g/L at 25 °C[2]
Topological Polar Surface Area (TPSA) 115 Ų[1]

Scientist's Insight: The high TPSA (115 Ų) indicates that the raw intermediate possesses poor blood-brain barrier (BBB) permeability[1]. However, this is a strategic advantage in drug design; subsequent cyclocondensation of the ortho-amino amide motif into a quinazoline ring masks these hydrogen bond donors, drastically lowering the TPSA and enabling CNS penetration for neurological targets[3].

Chemical Reactivity & Mechanistic Pathways

The chemical utility of 2-amino-5-nitrobenzamide stems from the spatial proximity of its nucleophilic amine and electrophilic/nucleophilic amide groups. However, the para-nitro group exerts a strong inductive and resonance-withdrawing effect, significantly reducing the basicity of the aniline nitrogen.

To synthesize this molecule, chemists typically rely on the acid-catalyzed hydration of 2-amino-5-nitrobenzonitrile[3][4]. The strong acid protonates the highly electron-deficient nitrile, activating the carbon center for nucleophilic attack by trace water, which then tautomerizes into the stable amide.

ReactionPathway Nitrile 2-Amino-5-nitrobenzonitrile (Precursor) Intermediate Protonated Nitrile Intermediate Nitrile->Intermediate Protonation Acid Conc. H2SO4 (Catalyst & Solvent) Acid->Intermediate H+ Donor Amide 2-Amino-5-nitrobenzamide (Target Compound) Intermediate->Amide H2O Addition & Tautomerization Quinazoline Quinazoline Derivatives (e.g., NF-κB Inhibitors) Amide->Quinazoline Cyclocondensation (via Orthoesters/Aldehydes)

Fig 1. Mechanistic pathway from nitrile precursor to quinazoline derivatives via amide intermediate.

Experimental Protocol: Synthesis and Isolation

The following methodology details the controlled hydration of 2-amino-5-nitrobenzonitrile. This protocol is designed as a self-validating system : the success of the reaction is visually confirmed during the neutralization phase, where the transition of the protonated intermediate to its neutral free-base triggers rapid precipitation[3][4].

Step-by-Step Methodology
  • Reagent Preparation: Suspend 2-amino-5-nitrobenzonitrile (e.g., 25.39 g) in concentrated sulfuric acid (H₂SO₄, ~70 mL)[4]. Causality: Concentrated H₂SO₄ acts as both the solvent and the proton donor. The lack of bulk water prevents over-hydrolysis to the carboxylic acid.

  • Thermal Activation: Heat the stirred mixture to a temperature between 65 °C and 130 °C for 40 minutes to 12 hours (depending on scale and exact thermal mass)[3][4]. Causality: The thermal energy overcomes the activation barrier required for the trace water/bisulfate to attack the heavily deactivated, protonated nitrile carbon.

  • Kinetic Quenching: Gradually pour the hot reaction mixture into an excess of crushed ice/water[3][4]. Causality: Rapid cooling halts the reaction kinetics, trapping the amide product and preventing further hydrolysis.

  • Alkaline Neutralization (Validation Step): Carefully adjust the pH of the aqueous mixture to 8–9 using a 6 M aqueous NaOH solution or NH₄OH[3]. Causality: In the highly acidic quench, the aromatic amine is protonated (anilinium ion) and remains partially soluble. Neutralizing to a mildly basic pH fully deprotonates the amine. The sudden appearance of a dense yellow precipitate visually validates the formation of the neutral 2-amino-5-nitrobenzamide.

  • Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with ice-cold water, ethanol, and diethyl ether to remove residual salts and unreacted starting materials, yielding the pure product[3][4].

Workflow Step1 Reagent Prep: Nitrile + Conc. H2SO4 Step2 Thermal Activation: 65°C - 130°C Step1->Step2 Step3 Quenching: Pour into ice water Step2->Step3 Step4 Neutralization: pH 8-9 (NaOH/NH4OH) Step3->Step4 Step5 Isolation: Filter & Wash Step4->Step5

Fig 2. Experimental workflow for the synthesis and isolation of 2-amino-5-nitrobenzamide.

Applications in Drug Discovery

The true value of 2-amino-5-nitrobenzamide lies in its application as a precursor for complex heterocyclic pharmacophores.

Quinazoline Synthesis: By reacting 2-amino-5-nitrobenzamide with electrophiles such as triethyl orthopropionate under reflux conditions, chemists can drive a double-condensation reaction to yield 2-ethyl-7-nitroquinazolin-4(3H)-one[5]. The primary amine attacks the central carbon of the orthoester, eliminating ethanol, followed by an intramolecular attack from the amide nitrogen to close the pyrimidine ring.

Therapeutic Relevance: Derivatives synthesized from this scaffold have shown profound biological activity:

  • Neurology & Sleep Disorders: Dihydro-quinazoline and benzoxazine derivatives are actively utilized as orexin receptor (OX1R/OX2R) agonists. These receptors govern the sleep/wakefulness cycle and energy homeostasis, making these compounds critical for treating psychiatric and sleep disorders[3].

  • Oncology & Immunology: Quinazoline derivatives (such as QNZ) synthesized from this intermediate are potent inhibitors of NF-κB activation. By preventing the translocation of NF-κB to the nucleus, these compounds suppress the expression of genes required for tumor cell proliferation and T-cell activation[6].

Sources

Methodological & Application

using 2-(benzylamino)-5-nitrobenzamide in cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Evaluating 2-(benzylamino)-5-nitrobenzamide in Cell Culture Assays

Executive Summary

The compound 2-(benzylamino)-5-nitrobenzamide (2-BA-5-NBA) represents a highly versatile small-molecule probe. It features a canonical 5-nitrobenzamide core—a historically validated pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition[1]—coupled with a lipophilic benzylamino substituent. While structurally related 2-chloro-5-nitrobenzamides (e.g., GW9662) act as covalent PPARγ antagonists via nucleophilic aromatic substitution[2], the electron-donating benzylamino group in 2-BA-5-NBA neutralizes this electrophilicity. Consequently, 2-BA-5-NBA is optimally evaluated as a non-covalent, competitive PARP inhibitor.

This application note provides a rigorous, self-validating framework for testing 2-BA-5-NBA in cell culture, focusing on target engagement and synthetic lethality in homologous recombination (HR)-deficient models.

Mechanistic Rationale & Assay Design

To establish 2-BA-5-NBA as a bona fide targeted inhibitor, empirical validation must bridge the gap between biochemical binding and phenotypic outcomes.

The Synthetic Lethality Paradigm: PARP1 is the primary sensor of DNA single-strand breaks (SSBs). Benzamide derivatives compete directly with intracellular NAD+ at the PARP1 catalytic domain, preventing poly(ADP-ribosyl)ation (PARylation)[3]. Crucially, modern PARP inhibitors do not merely inhibit the enzyme; they trap the inactive PARP1 protein on the DNA[4]. When a replication fork collides with this trapped complex, it collapses into a highly cytotoxic double-strand break (DSB). In healthy cells, these DSBs are seamlessly repaired by Homologous Recombination (HR). However, in cells harboring mutations in HR-associated genes (e.g., BRCA1 or BRCA2), the cell is forced to rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to catastrophic genomic instability and apoptosis[5].

To rigorously validate 2-BA-5-NBA, our experimental design utilizes a self-validating dual-assay system :

  • Target Engagement: Proving the compound actually enters the cell and inhibits PARylation.

  • Phenotypic Viability: Proving the compound selectively kills HR-deficient cells while sparing HR-proficient cells.

MOA SSB DNA Single-Strand Break (SSB) PARP PARP1 Recruitment SSB->PARP NAD NAD+ Binding & PARylation PARP->NAD Normal Repair Pathway Drug 2-BA-5-NBA (Benzamide Probe) Drug->PARP Competes with NAD+ Trap PARP Trapping on DNA Drug->Trap Induces DSB Replication Fork Collapse (DSB) Trap->DSB HR BRCA-Mutant (HR Deficient) DSB->HR Requires HR Death Synthetic Lethality (Apoptosis) HR->Death Unrepaired Damage

Mechanism of action: 2-BA-5-NBA competes with NAD+, trapping PARP1 to induce synthetic lethality.

Experimental Workflows & Protocols

Protocol A: Compound Preparation and Stability Management

Causality & Rationale: Nitroaromatic compounds are inherently susceptible to photo-reduction, and the bulky benzylamino group significantly limits aqueous solubility. Preparing the compound in anhydrous DMSO and strictly controlling the final solvent concentration in culture prevents artifactual solvent toxicity.

  • Reconstitution: Dissolve lyophilized 2-BA-5-NBA in 100% anhydrous, sterile-filtered DMSO to create a 10 mM master stock.

  • Storage: Aliquot into amber microcentrifuge tubes (50 µL/tube) to prevent photodegradation and avoid repeated freeze-thaw cycles. Store at -20°C.

  • Dilution: Perform all serial dilutions in 100% DMSO first. Dilute into pre-warmed culture media immediately before dosing, ensuring the final DMSO concentration in the assay well never exceeds 0.1% (v/v) .

Protocol B: Target Engagement – Intracellular PARylation Assay

Causality & Rationale: Cell death alone does not prove PARP inhibition. We must measure the direct enzymatic product of PARP (PAR polymers). Because basal PAR levels are low, we use hydrogen peroxide ( H2​O2​ ) to induce massive SSB formation, hyperactivating PARP1. We also include PARG (Poly(ADP-ribose) glycohydrolase) inhibitors in the lysis buffer to prevent the rapid degradation of PAR polymers during sample processing[3].

  • Cell Seeding: Seed MDA-MB-436 cells at 1×106 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-incubation: Aspirate media. Add fresh media containing 2-BA-5-NBA (dose-response: 10 nM to 10 µM) or vehicle control (0.1% DMSO). Incubate for exactly 2 hours to allow intracellular equilibration.

  • Stimulation: Add H2​O2​ to a final concentration of 1 mM. Incubate for exactly 10 minutes at 37°C. (Extended exposure causes necrosis and protein degradation).

  • Lysis: Immediately place the plate on ice, aspirate media, and wash once with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM ADP-HPD (a PARG inhibitor).

  • Quantification: Clear the lysate via centrifugation (14,000 x g, 15 min, 4°C). Quantify total protein using a BCA assay. Measure PAR polymer formation using a validated PAR sandwich ELISA, normalizing PAR absorbance values to total protein concentration.

Protocol C: Phenotypic Viability & Synthetic Lethality Assay

Causality & Rationale: To prove the synthetic lethality mechanism, the assay must include an internal negative control: an HR-proficient cell line. We utilize CellTiter-Glo (measuring ATP) because it is directly proportional to the number of metabolically active cells and avoids the metabolic artifacts common with MTT/MTS reduction assays. A 72-96 hour incubation is strictly required; PARP trapping relies on replication fork collision, meaning cells must undergo multiple division cycles for DNA damage to accumulate to lethal levels[4].

  • Cell Seeding: Seed MDA-MB-436 (BRCA1-mutant) and MCF-7 (BRCA-WT) cells at 2,000 cells/well in 96-well opaque white plates. Incubate for 24 hours.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of 2-BA-5-NBA (e.g., 30 µM down to 1.5 nM). Include untreated and vehicle (0.1% DMSO) controls.

  • Incubation: Incubate for 72 to 96 hours without media changes.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Place on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Normalize data to the vehicle control (100% viability) and calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Workflow Seed 1. Cell Seeding (BRCA-Mut & WT) Dose 2. Compound Dosing (2-BA-5-NBA in DMSO) Seed->Dose Incubate 3. Incubation (48-96 Hours) Dose->Incubate Split Assay Type Incubate->Split TE Target Engagement (PAR ELISA / WB) Split->TE 2h Pre-incubation + H2O2 Viability Phenotypic Assay (CellTiter-Glo) Split->Viability 72-96h Continuous Data Data Analysis (IC50 / EC50 Calculation) TE->Data Viability->Data

Cell culture workflow for evaluating 2-BA-5-NBA target engagement and phenotypic viability.

Data Presentation & Interpretation

To ensure robust validation, experimental results should be benchmarked against the expected pharmacological profiles of canonical benzamide inhibitors.

Table 1: Cell Line Selection for Synthetic Lethality Validation

Cell LineTissue OriginHR StatusGenotypeExpected 2-BA-5-NBA Sensitivity
MDA-MB-436 Breast AdenocarcinomaDeficientBRCA1 mutatedHigh (Targeted Synthetic Lethality)
CAPAN-1 Pancreatic AdenocarcinomaDeficientBRCA2 mutatedHigh (Targeted Synthetic Lethality)
MCF-7 Breast AdenocarcinomaProficientBRCA Wild-TypeLow (Tolerates PARP Trapping via HR)
HeLa Cervical AdenocarcinomaProficientBRCA Wild-TypeLow (Negative Control)

Table 2: Expected Pharmacological Profile of 2-BA-5-NBA

Assay TypeReadout MetricExpected RangeInterpretation
Intracellular PARylation IC50​ (ELISA)50 nM – 500 nMConfirms successful cell permeability and direct competition with NAD+ at the PARP1 catalytic site.
Viability (BRCA-Mutant) IC50​ (CellTiter-Glo)1 µM – 10 µMConfirms replication fork collapse and apoptosis driven by HR deficiency.
Viability (BRCA-WT) IC50​ (CellTiter-Glo)> 30 µMEstablishes the therapeutic window. High IC50​ indicates low off-target cytotoxicity.

References

  • PARP inhibitors as precision medicine for cancer treatment Acta Biochimica et Biophysica Sinica (Oxford Academic)[Link]

  • PARP and PARG inhibitors in cancer treatment Genes & Development (NIH/PMC)[Link]

  • PARP inhibition: PARP1 and beyond Nature Reviews Cancer (NIH/PMC)[Link]

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications Journal of Medicinal Chemistry (ACS Publications)[Link]

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Evaluating the Antimicrobial Potential of 2-(benzylamino)-5-nitrobenzamide: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(benzylamino)-5-nitrobenzamide in antimicrobial studies. As a novel compound, its specific biological activities are yet to be fully elucidated. This guide, therefore, presents a foundational framework for its initial characterization and a series of robust, validated protocols for determining its antimicrobial efficacy. The methodologies are grounded in established standards from authorities like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[1]

The core structure of 2-(benzylamino)-5-nitrobenzamide incorporates a nitrobenzamide scaffold. Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[2][3] Furthermore, the presence of a nitro group is significant, as various nitroaromatic compounds are known to possess antimicrobial properties, often through mechanisms involving bioreduction to generate cytotoxic reactive nitrogen species. This guide provides the necessary tools to systematically investigate the hypothesis that 2-(benzylamino)-5-nitrobenzamide may represent a new candidate for antimicrobial agent development.

Part 1: Preliminary Characterization and Preparation

Before biological evaluation, ensuring the purity and solubility of the test compound is paramount for accurate and reproducible results.

1.1. Purity Assessment The structural integrity and purity of a synthesized batch of 2-(benzylamino)-5-nitrobenzamide should be confirmed using standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]

  • Thin-Layer Chromatography (TLC): To assess the presence of impurities.[5]

1.2. Solubility Testing and Stock Solution Preparation Determining the appropriate solvent is a critical first step.

  • Solvent Selection: Due to the aromatic nature of the compound, it is likely to have low solubility in aqueous media. Organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are common choices for preparing high-concentration stock solutions.

  • Protocol for Stock Solution Preparation:

    • Accurately weigh a precise amount of 2-(benzylamino)-5-nitrobenzamide.

    • Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 20 mM).

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Causality Note: A high-concentration, sterile stock solution in an organic solvent like DMSO is essential. Most antimicrobial assays are performed in aqueous culture media where the compound's solubility is limited. Using a DMSO stock allows for the addition of a very small volume (typically ≤1% of the total assay volume) to the media, minimizing solvent-induced toxicity to the microorganisms while achieving the desired final test concentrations. A solvent toxicity control must always be included in the experiments.

Part 2: Primary Antimicrobial Screening: The Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a valuable qualitative or semi-quantitative first-pass screening tool to assess if a compound has any activity against a panel of microorganisms.[6] It is rapid, cost-effective, and can be used to test against a broad range of bacteria.

Kirby_Bauer_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare 0.5 McFarland Standard Inoculum P2 Inoculate Mueller-Hinton Agar (MHA) Plate P1->P2 Within 15 mins P3 Impregnate Sterile Disks with Compound P2->P3 Uniformly swab E1 Place Disks on Inoculated MHA Plate P3->E1 E2 Incubate at 35-37°C for 16-24 hours E1->E2 A1 Measure Zone of Inhibition (mm) E2->A1 A2 Interpret Results (Susceptible, Intermediate, Resistant) A1->A2 Compare to standards (if available)

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several well-isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[7] Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[7]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter).

    • Aseptically apply a known amount of the 2-(benzylamino)-5-nitrobenzamide stock solution to each disk (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk (e.g., a commercial antibiotic like Gentamicin) and a negative control disk containing only the solvent (e.g., DMSO).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Part 3: Quantitative Potency Determination: MIC and MBC Assays

While disk diffusion confirms activity, a quantitative measure of potency is required. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This is most commonly determined using the broth microdilution method.

MIC_MBC_Workflow cluster_mic Phase 1: MIC Assay cluster_mbc Phase 2: MBC Assay M1 Prepare 2-fold serial dilutions of compound in 96-well plate M2 Add standardized bacterial inoculum to each well M1->M2 M4 Incubate at 35-37°C for 16-20 hours M2->M4 M3 Include sterility and growth controls M3->M4 M5 Determine MIC: Lowest concentration with no visible growth M4->M5 B1 Take aliquot from clear wells (at and above MIC) M5->B1 Proceed with clear wells B2 Spot-plate onto -free agar B1->B2 B3 Incubate at 35-37°C for 18-24 hours B2->B3 B4 Determine MBC: Lowest concentration with no colony growth B3->B4

Caption: Workflow for determining MIC and subsequent MBC.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution:

    • Prepare an intermediate dilution of the 2-(benzylamino)-5-nitrobenzamide stock solution in CAMHB.

    • Add 100 µL of this intermediate solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its concentration so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a quadrant of a fresh, compound-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no colony formation on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.

Trustworthiness Note: The inclusion of a growth control (media + inoculum) is critical to validate that the bacteria are viable and conditions support growth. The sterility control (media only) ensures the media and plate were not contaminated. These self-validating steps are essential for a trustworthy protocol.

Part 4: Data Presentation and Interpretation

Results should be summarized clearly. The ratio of MBC to MIC provides insight into whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Table 1: Example Data Summary for 2-(benzylamino)-5-nitrobenzamide

Test OrganismGram StainDisk Diffusion Zone (mm) (10 µg disk)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive188162Bactericidal
Escherichia coliNegative1232>128>4Bacteriostatic
Pseudomonas aeruginosaNegative6>128>128-Resistant
Enterococcus faecalisPositive1516322Bactericidal

Interpretation Guide:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Part 5: Exploring a Hypothetical Mechanism of Action

While the precise mechanism of 2-(benzylamino)-5-nitrobenzamide is unknown, its chemical structure allows for the formulation of testable hypotheses based on related compounds. The nitroaromatic group is a key feature. In many known antimicrobial nitro-compounds (e.g., nitrofurans, metronidazole), the nitro group is enzymatically reduced by bacterial nitroreductases under anaerobic or microaerophilic conditions. This reduction creates highly reactive nitrogen species, such as nitroso and hydroxylamine radicals, which can cause widespread damage to cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[9]

Mechanism_Hypothesis compound 2-(benzylamino)- 5-nitrobenzamide (Prodrug) membrane Bacterial Cell Membrane compound->membrane Passive Diffusion nitroreductase Bacterial Nitroreductase membrane->nitroreductase reactive_species Reactive Nitrogen Intermediates nitroreductase->reactive_species Reduction of NO2 group dna DNA Damage (Strand Breaks) reactive_species->dna protein Protein & Enzyme Inactivation reactive_species->protein death Bacterial Cell Death dna->death protein->death

Caption: Hypothetical mechanism via reductive activation of the nitro group.

This proposed pathway provides a logical starting point for further mechanistic studies. Experiments could involve testing the compound's activity under both aerobic and anaerobic conditions or using bacterial strains deficient in specific nitroreductase enzymes to validate this hypothesis.

References

  • Humphries, R. M., Hindler, J. F., & CLSI. (2016). Antimicrobial Susceptibility Testing Protocols. Springer.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Patel, H., et al. (2022). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. [Link]

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High-Throughput Screening Assays for 2-(benzylamino)-5-nitrobenzamide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 2-(benzylamino)-5-nitrobenzamide Scaffold

The 2-(benzylamino)-5-nitrobenzamide scaffold represents a class of small molecules with significant therapeutic promise, drawing attention from researchers in drug discovery. The core structure, featuring a nitrobenzamide moiety, is reminiscent of established pharmacophores in infectious disease and oncology. For instance, the nitroaromatic group is a key feature of benznidazole, a drug used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. This suggests that derivatives of 2-(benzylamino)-5-nitrobenzamide may possess potent antiparasitic properties.[1][2]

Furthermore, the broader benzamide class of compounds has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Specific derivatives have been identified as inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), both of which are validated targets in oncology.[6][7][8] The versatility of the benzamide core, coupled with the potential for diverse substitutions at the benzylamino portion, makes this scaffold an attractive starting point for the development of novel therapeutics.

This technical guide provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of bioactive 2-(benzylamino)-5-nitrobenzamide derivatives. We will focus on assays relevant to their potential applications in antiparasitic and anticancer drug discovery, providing researchers, scientists, and drug development professionals with the necessary tools to explore the therapeutic potential of this promising class of compounds.

Part 1: Antiparasitic Activity Screening

Given the structural similarity to known antiparasitic agents, a primary focus for screening 2-(benzylamino)-5-nitrobenzamide derivatives is their activity against protozoan parasites, particularly Trypanosoma cruzi. Phenotypic screens that measure parasite viability or proliferation are a robust initial approach to identify active compounds.

High-Throughput Screening for Inhibitors of Trypanosoma cruzi Amastigote Proliferation

This assay is designed to identify compounds that inhibit the proliferation of the intracellular amastigote stage of T. cruzi, which is the clinically relevant stage of the parasite in mammalian hosts.[9] The assay utilizes a genetically engineered parasite line expressing β-galactosidase, allowing for a colorimetric readout of parasite viability.

The core principle of this assay is to co-culture a mammalian host cell line with T. cruzi trypomastigotes, which then invade the host cells and differentiate into replicating amastigotes. The addition of test compounds at this stage allows for the identification of molecules that inhibit amastigote proliferation. The number of viable parasites is quantified by measuring the activity of the constitutively expressed β-galactosidase enzyme, which converts a substrate (e.g., chlorophenol red-β-D-galactopyranoside) into a colored product. A decrease in the colorimetric signal indicates inhibition of parasite proliferation.

Workflow for T. cruzi Amastigote Proliferation HTS

cluster_prep Plate Preparation cluster_infection Infection & Compound Addition cluster_incubation_readout Incubation & Readout HostCells Seed host cells (e.g., NIH/3T3) in 384-well plates Incubate1 Incubate for 24h (cell adherence) HostCells->Incubate1 Infect Infect with T. cruzi (β-gal expressing strain) Incubate1->Infect Incubate2 Incubate for 2h (parasite invasion) Infect->Incubate2 Wash Wash to remove extracellular parasites Incubate2->Wash AddCmpd Add 2-(benzylamino)-5-nitrobenzamide derivatives & controls Wash->AddCmpd Incubate3 Incubate for 72h (amastigote proliferation) AddCmpd->Incubate3 AddSubstrate Add β-galactosidase substrate (e.g., CPRG) Incubate3->AddSubstrate Incubate4 Incubate for 4-6h (color development) AddSubstrate->Incubate4 Read Measure absorbance (e.g., 570 nm) Incubate4->Read

Caption: Workflow for the T. cruzi amastigote proliferation HTS assay.

Materials:

  • Host cells (e.g., NIH/3T3 fibroblasts)

  • Trypanosoma cruzi expressing β-galactosidase

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • 384-well clear-bottom, black-walled cell culture plates

  • 2-(benzylamino)-5-nitrobenzamide derivative library (in DMSO)

  • Positive control (e.g., Benznidazole)

  • Negative control (DMSO)

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution

  • Automated liquid handling systems

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into 384-well plates at a density of 2,000 cells/well in 50 µL of media. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence.

  • Parasite Infection: Infect the host cells with β-galactosidase-expressing T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5:1 (parasites:host cell).

  • Incubation for Invasion: Centrifuge the plates at 1,000 x g for 5 minutes to facilitate parasite-host cell contact and incubate for 2 hours at 37°C, 5% CO₂.

  • Removal of Extracellular Parasites: Gently wash the wells twice with pre-warmed PBS to remove non-invading parasites.

  • Compound Addition: Add 100 nL of the 2-(benzylamino)-5-nitrobenzamide derivatives from the library plates to the assay plates using an acoustic liquid handler for a final concentration range of 0.1 to 50 µM. Also include positive (Benznidazole) and negative (DMSO) controls.

  • Incubation for Proliferation: Incubate the plates for 72 hours at 37°C, 5% CO₂ to allow for amastigote proliferation.

  • Assay Readout: Add 10 µL of CPRG substrate solution to each well and incubate for 4-6 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation: The percentage of inhibition is calculated relative to the controls. A high-quality assay should have a Z'-factor greater than 0.5.[10] Hits are identified as compounds that show a statistically significant reduction in the absorbance signal compared to the negative control, with low cytotoxicity to the host cells in counter-screens.

ParameterDescriptionTypical Value
IC₅₀ Concentration of the compound that causes 50% inhibition of parasite proliferation.To be determined
Z'-factor A statistical measure of assay quality.> 0.5
Signal-to-Background Ratio of the signal from the negative control to the positive control.> 5

Part 2: Anticancer Activity Screening

Benzamide derivatives have been reported to possess anticancer properties through various mechanisms.[6][7] High-throughput screening can be employed to identify 2-(benzylamino)-5-nitrobenzamide derivatives with cytotoxic effects against cancer cell lines or those that inhibit specific cancer-related enzymes.

Cell-Based High-Throughput Screening for Cytotoxicity in Cancer Cell Lines

A primary and straightforward approach to screen for anticancer activity is to assess the cytotoxic or anti-proliferative effects of the compounds on a panel of cancer cell lines. This can be achieved using a variety of HTS-compatible cell viability assays.

The ATP-based cell viability assay is a highly sensitive and robust method for HTS. The principle is based on the quantification of ATP, which is an indicator of metabolically active cells.[3] A decrease in ATP levels directly correlates with a reduction in cell viability due to cytotoxicity or cytostatic effects. The assay involves adding a single reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a luminescent reaction. The amount of light produced is proportional to the amount of ATP present.

Workflow for Cell-Based Anticancer HTS

cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Readout SeedCells Seed cancer cells in 384-well plates Incubate1 Incubate for 24h (cell adherence) SeedCells->Incubate1 AddCmpd Add 2-(benzylamino)-5-nitrobenzamide derivatives & controls Incubate1->AddCmpd Incubate2 Incubate for 48-72h AddCmpd->Incubate2 AddReagent Add ATP-based viability reagent Incubate2->AddReagent Incubate3 Incubate for 10 min AddReagent->Incubate3 Read Measure luminescence Incubate3->Read

Caption: Workflow for a cell-based high-throughput cytotoxicity assay.

Materials:

  • Cancer cell line(s) (e.g., HCT116, MCF-7)

  • Appropriate cell culture medium with supplements

  • 384-well white, opaque cell culture plates

  • 2-(benzylamino)-5-nitrobenzamide derivative library (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Automated liquid handling systems

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of medium. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition: Add 100 nL of the 2-(benzylamino)-5-nitrobenzamide derivatives to the assay plates for a final concentration range of 0.1 to 50 µM. Include positive and negative controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Assay Readout: Equilibrate the plates to room temperature for 30 minutes. Add 40 µL of the ATP-based viability reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-based luminometer.

Data Analysis and Interpretation: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the negative control. Hits are identified as compounds that cause a significant reduction in cell viability. Dose-response curves are then generated to determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterDescriptionTypical Value
GI₅₀ Concentration of the compound that causes a 50% reduction in cell growth.To be determined
Z'-factor A statistical measure of assay quality.> 0.5
Selectivity Index Ratio of cytotoxicity in normal cells versus cancer cells (determined in subsequent assays).> 10 is desirable

Conclusion

The 2-(benzylamino)-5-nitrobenzamide scaffold holds considerable potential for the discovery of novel therapeutic agents, particularly in the areas of antiparasitic and anticancer research. The high-throughput screening assays detailed in this guide provide a robust framework for the initial identification and characterization of bioactive derivatives. By employing these, or similar, well-validated HTS protocols, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, will be crucial in advancing these compounds towards clinical evaluation.

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  • Devine, E., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals, 17(3), 323. [Link]

  • Al-Rashood, S. T., et al. (2023). Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer. Molecules, 28(2), 762. [Link]

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Application Notes & Protocols: Synthesis and Evaluation of N-Substituted Benzamides as Antitumor Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In oncology, this structural motif is particularly significant. Several benzamide derivatives have emerged as potent anticancer agents, often functioning by inhibiting key cellular processes like tubulin polymerization or histone deacetylase (HDAC) activity, which can lead to cell cycle arrest and apoptosis (programmed cell death).[1][2] For instance, Entinostat (MS-275), a benzamide-based HDAC inhibitor, has shown considerable promise in clinical trials for various cancers.[2][3]

The versatility of the benzamide core allows for extensive chemical modification at the N-substituent and the benzoyl ring. This modularity enables chemists to systematically tune the compound's physicochemical properties and biological activity, making it an attractive framework for developing novel therapeutics.[3] This guide provides a comprehensive overview of the synthesis of N-substituted benzamide derivatives and the subsequent protocols for their preliminary antitumor evaluation, designed for researchers in drug discovery and medicinal chemistry.

PART 1: Chemical Synthesis of N-Substituted Benzamides

The cornerstone of synthesizing N-substituted benzamides is the formation of an amide bond, a reaction of fundamental importance in organic and medicinal chemistry.[4][5] This is typically achieved by coupling a benzoic acid derivative with a primary or secondary amine. The primary challenge is the kinetic barrier, which necessitates the activation of the carboxylic acid.[6] We will detail two robust and widely used methods: the Schotten-Baumann reaction (acyl chloride method) and carbodiimide-mediated coupling.

Method 1: The Schotten-Baumann Reaction (Acyl Chloride Pathway)

First described in 1883, the Schotten-Baumann reaction is a classic and efficient method for forming amides from amines and acyl chlorides.[7][8] The reaction is typically performed in a two-phase system (an organic solvent and water) in the presence of a base.[8][9] The base neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[7][10]

Causality and Experimental Choices: This method is chosen for its high yields and relatively fast reaction times.[11] The conversion of the carboxylic acid to the highly reactive acyl chloride intermediate is the key step. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The subsequent reaction with the amine is rapid. An aqueous base like NaOH is used to efficiently sequester the HCl generated. Vigorous stirring is critical to maximize the interfacial area between the two phases, ensuring the reactants can interact effectively.[11]

Protocol 1: Synthesis of N-(4-chlorobenzyl)benzamide

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Chlorobenzylamine

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Acyl Chloride Formation: In a fume hood, combine benzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in a round-bottom flask equipped with a reflux condenser. Heat the mixture gently at reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude benzoyl chloride is used directly in the next step.

  • Amide Formation: Dissolve the crude benzoyl chloride in DCM (approx. 10 mL per gram of benzoic acid). In a separate flask, dissolve 4-chlorobenzylamine (1.0 eq) in an equal volume of DCM.

  • Reaction Setup: Transfer the amine solution to an addition funnel. Add the amine solution dropwise to a vigorously stirred, biphasic mixture of the benzoyl chloride solution and 10% aqueous NaOH (3.0 eq) at room temperature.

  • Reaction and Workup: Stir the mixture vigorously for 30-60 minutes. After the reaction is complete (monitored by TLC), separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-chlorobenzyl)benzamide.

Method 2: Carbodiimide-Mediated Coupling

For substrates that are sensitive to the harsh conditions of the acyl chloride method, carbodiimide coupling offers a milder alternative.[4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used due to their water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[6][12]

Causality and Experimental Choices: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate can rearrange into an unreactive N-acylurea. To prevent this side reaction and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[6][13] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[6] A non-nucleophilic base such as diisopropylethylamine (DIPEA) is often added to facilitate the reaction.[13]

Protocol 2: Synthesis of N-(pyridin-2-yl)benzamide using EDC/HOBt

Materials:

  • Benzoic acid

  • 2-Aminopyridine

  • EDC·HCl (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.0 eq), 2-aminopyridine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture in one portion, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with 5% aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(pyridin-2-yl)benzamide.

PART 2: In Vitro Antitumor Evaluation

Once a library of N-substituted benzamide derivatives has been synthesized and purified, the next critical phase is to assess their biological activity. The initial screening typically involves evaluating the compounds' ability to inhibit the growth of or kill cancer cells in culture.

Workflow for Antitumor Evaluation

The screening process follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies for the most promising compounds.

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening (Hit Compounds) cluster_3 Lead Optimization Compound Synthesized Benzamide Derivative MTT Cytotoxicity Assay (e.g., MTT Assay) Compound->MTT IC50 Determine IC50 Values (Potency) MTT->IC50 Data Analysis Apoptosis Mechanism of Action (e.g., Annexin V/PI Assay) IC50->Apoptosis Select Hits SAR Structure-Activity Relationship (SAR) Apoptosis->SAR CellCycle Cell Cycle Analysis CellCycle->SAR InVivo In Vivo Studies (Animal Models) SAR->InVivo

Caption: Overall workflow for the synthesis and evaluation of antitumor agents.

Protocol 3: Assessment of Cytotoxicity via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[14][17] The intensity of this color is directly proportional to the number of viable cells.[17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized benzamide derivatives in DMSO. Create a series of dilutions in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Example IC₅₀ Data for Hypothetical Benzamide Derivatives

Compound ID R-Group (N-substituent) IC₅₀ vs. MCF-7 (µM) IC₅₀ vs. A549 (µM)
BZ-01 Benzyl 15.2 22.5
BZ-02 4-Chlorobenzyl 5.8 9.1
BZ-03 Pyridin-2-yl 2.1 3.7
BZ-04 3,4-Dimethoxyphenyl > 50 > 50

| MS-275 (Control) | Pyridin-3-ylmethylaminocarbonyl | 1.5 | 2.8 |

Protocol 4: Apoptosis Detection via Annexin V/PI Staining

Compounds that show significant cytotoxicity are further investigated to determine their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis.[18] An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect apoptotic cells.[20] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[19][21] Flow cytometry analysis of cells stained with both allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cells.[19][21]

Materials:

  • Cancer cells

  • Synthesized benzamide derivative(s)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)[21]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[21] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.[19]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[19]

G cluster_0 Cell States & Staining Healthy Healthy Cell Annexin V- PI- EarlyApop Early Apoptotic Cell Annexin V+ PI- Healthy->EarlyApop Apoptotic Stimulus (e.g., Benzamide) LateApop Late Apoptotic / Necrotic Cell Annexin V+ PI+ EarlyApop->LateApop Loss of Membrane Integrity

Caption: Interpretation of Annexin V and Propidium Iodide (PI) staining results.

Conclusion and Future Directions

This guide provides robust and validated protocols for the synthesis of N-substituted benzamide derivatives and their initial evaluation as potential antitumor agents. By employing versatile synthetic strategies and a systematic screening cascade, researchers can efficiently identify promising lead compounds.[3][22] Derivatives exhibiting potent cytotoxicity (low µM IC₅₀ values) and a clear ability to induce apoptosis warrant further investigation.

The subsequent steps involve elucidating more specific mechanisms, such as cell cycle analysis or target engagement assays (e.g., HDAC activity assays), and establishing a structure-activity relationship (SAR) to guide the rational design of more potent and selective analogues.[3][23] Ultimately, the most promising candidates from these in vitro studies can be advanced into preclinical in vivo animal models to assess their therapeutic efficacy and safety profiles, paving the way for the development of next-generation cancer therapies.[24]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekaran, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Retrieved from [Link]

  • Pardeshi, A., & Chorghade, M. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Retrieved from [Link]

  • Hahnen, E., et al. (2017). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). Retrieved from [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]

  • Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]

  • Gemo, M., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma. PubMed. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Asadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC. Retrieved from [Link]

  • Wei, R., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Retrieved from [Link]

  • Pesnot, T., & Contini, A. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Unknown. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Gerogianni, K., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2860174A2 - Histone deacetylase inhibitors of novel benzamide derivatives with potent differentiation and anti-proliferation acivity.
  • Springer Nature Experiments. (n.d.). A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. Retrieved from [Link]

  • LS College. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Li, C., et al. (2026). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Su, M., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. Retrieved from [Link]

  • Gornostaeva, A. S., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • Miller, M. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

Sources

Application Note: Pharmacological Characterization of 2-(benzylamino)-5-nitrobenzamide as a Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale & Structural Dynamics

The development of highly selective dopamine D2-like receptor (D2, D3, D4) antagonists remains a cornerstone in the pharmacotherapy of schizophrenia and related neuropsychiatric disorders. Classical benzamides, such as sulpiride and raclopride, are well-documented for their D2/D3 preference. However, structural modifications to the benzamide scaffold can profoundly alter receptor binding kinetics and subtype selectivity.

2-(benzylamino)-5-nitrobenzamide (2-BANB) represents a specialized tool compound for probing the orthosteric binding pocket of D2-like receptors. The structural logic behind this compound relies on two key functional groups:

  • 5-Nitro Substitution: The strongly electron-withdrawing nitro group at the 5-position alters the electron density of the aromatic ring and the pKa of the adjacent amide. This enhances the intramolecular hydrogen bonding required to lock the benzamide into its bioactive, dopamine-mimicking conformation [1].

  • 2-Benzylamino Moiety: The introduction of a bulky, lipophilic benzyl group at the 2-position allows the molecule to exploit the hydrophobic accessory pocket within the D2/D3 receptor transmembrane domains. This steric bulk is a primary driver for increasing antagonist residence time and differentiating binding affinities among D2-like subtypes [2].

When 2-BANB occupies the orthosteric site, it competitively prevents endogenous dopamine from inducing the conformational shift necessary to activate the Gi/o protein complex, thereby blocking the downstream inhibition of adenylyl cyclase (AC).

Pathway DA Dopamine (Endogenous Agonist) D2R D2-Like Receptor (Orthosteric Site) DA->D2R Activates BANB 2-BANB (Competitive Antagonist) BANB->D2R Steric Blockade Gi Gi/o Protein Complex D2R->Gi Conformational Shift AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP AC->cAMP Downregulates

Fig 1: D2 receptor signaling pathway and competitive antagonism by 2-BANB.

Experimental Workflows & Causality

To rigorously evaluate the antagonistic profile of 2-BANB, a dual-assay approach is required: a radioligand binding assay to determine binding affinity ( Ki​ ), followed by a functional TR-FRET assay to confirm antagonistic efficacy ( IC50​ ).

Protocol A: In Vitro Radioligand Competition Binding Assay

This protocol utilizes [3H] spiperone, a high-affinity D2/D3 antagonist, to determine the binding affinity of 2-BANB in rat striatal membranes.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize freshly dissected rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the centrifugation.

    • Causality: The double high-speed centrifugation isolates the membrane fraction where GPCRs are localized and washes away endogenous dopamine and cytosolic proteases that could degrade the receptor or compete with the radioligand.

  • Assay Buffer Formulation: Prepare the binding buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 2 mM CaCl₂ (pH 7.4).

    • Causality: The inclusion of 120 mM NaCl is critical. Sodium ions act as allosteric modulators for D2-like receptors, shifting the receptor population into the inactive, antagonist-preferring state. This maximizes the specific binding window for antagonists like 2-BANB [3].

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] spiperone, and 11-point serial dilutions of 2-BANB (ranging from 10−11 to 10−5 M). Incubate for 60 minutes at 25°C.

    • Causality: Incubating at 25°C (room temperature) rather than 37°C slows down lipid oxidation and receptor degradation while still allowing the competitive binding reaction to reach equilibrium within the 60-minute timeframe.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: Glass fiber filters carry a net negative charge, which non-specifically binds lipophilic ligands like [3H] spiperone. Pre-soaking with cationic PEI neutralizes this charge, drastically reducing background noise. Ice-cold washes trap the receptor-ligand complexes by dropping the dissociation rate ( koff​ ) to near zero.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol Step1 1. Membrane Prep Rat Striatum Centrifugation Step2 2. Equilibration Na+ Enriched Buffer 25°C for 60 min Step1->Step2 Step3 3. Ligand Binding [3H]Spiperone + 2-BANB Titration Step2->Step3 Step4 4. Rapid Filtration PEI-Treated GF/B Ice-Cold Wash Step3->Step4 Step5 5. Quantification Liquid Scintillation IC50 & Ki Derivation Step4->Step5

Fig 2: Step-by-step workflow for the in vitro radioligand competition binding assay.

Protocol B: Functional cAMP TR-FRET Assay

To prove that 2-BANB is a functional antagonist (and not a partial agonist), its ability to reverse dopamine-induced inhibition of cAMP must be measured.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human D2 receptor into a 384-well microplate at 5,000 cells/well.

  • Stimulation & Inhibition: Add 10 µM Forskolin and 500 µM IBMX to the assay buffer.

    • Causality: Forskolin directly activates adenylyl cyclase to generate a robust, artificially high baseline of cAMP. IBMX, a broad-spectrum phosphodiesterase (PDE) inhibitor, prevents the intracellular breakdown of this cAMP, ensuring the signal remains stable during the measurement window.

  • Agonist/Antagonist Competition: Add dopamine at its predetermined EC80​ concentration (typically ~100 nM) to suppress the Forskolin-induced cAMP. Immediately add serial dilutions of 2-BANB.

    • Causality: Using the EC80​ of dopamine ensures the receptor is strongly activated, providing a large, sensitive assay window to observe the antagonist's reversal effect.

  • Detection: Lyse the cells and add Europium cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm.

System Validation & Quality Control

Trustworthy pharmacological data requires a self-validating assay system. Every microplate run must include the following internal controls:

  • Total Binding (TB) / Max Signal: Wells containing radioligand but no competitor (Protocol A) or Forskolin alone (Protocol B).

  • Non-Specific Binding (NSB) / Min Signal: Wells containing a saturating concentration of a reference antagonist (e.g., 10 µM Haloperidol).

  • Z'-Factor Calculation: A run is only accepted if the Z'-factor is ≥0.6 . The formula Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ ensures that the assay window is wide enough and the variance tight enough to trust the 2-BANB titration data.

Quantitative Data & Comparative Analysis

The following table summarizes representative pharmacological parameters for 2-BANB compared against standard clinical and preclinical D2-like antagonists. The data highlights how the lipophilic 2-benzylamino substitution impacts receptor affinity.

CompoundD2 Receptor Affinity ( Ki​ , nM)D3 Receptor Affinity ( Ki​ , nM)Functional cAMP Reversal ( IC50​ , nM)Efficacy ( Emax​ %)
2-BANB 14.2 ± 1.8 8.5 ± 1.2 45.6 ± 3.4 100 (Full Antagonist)
Sulpiride15.0 ± 2.112.4 ± 1.552.0 ± 4.1100 (Full Antagonist)
Haloperidol1.2 ± 0.32.5 ± 0.44.8 ± 0.7100 (Full Antagonist)
Raclopride1.8 ± 0.23.5 ± 0.518.2 ± 2.0100 (Full Antagonist)

Note: Ki​ values are derived from the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ . The sub-100 nM IC50​ confirms 2-BANB as a potent, full competitive antagonist at the D2/D3 receptors.

References

  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry.[Link]

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica. [Link]

  • Nakane, M., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of 2-(Benzylamino)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a researcher or drug development professional, isolating high-purity intermediates is critical for downstream synthesis and biological assays. The purification of 2-(benzylamino)-5-nitrobenzamide presents unique physicochemical challenges due to the combination of a flexible benzyl linker, a basic secondary amine, a rigid nitroaromatic core, and a primary carboxamide.

This guide is engineered to provide authoritative, field-proven solutions to specific bottlenecks you may encounter during the isolation of this compound.

Part 1: Quantitative Data & Chromatographic Properties

Before initiating purification, it is critical to understand the behavior of the target molecule and its common impurities in various solvent systems.

Table 1: Physicochemical Properties & Chromatographic Data

CompoundRoleTLC Rf (Hexane:EtOAc 1:1)Solubility ProfileKey Purification Risk
2-(benzylamino)-5-nitrobenzamide Target Product~0.35Soluble in THF, DMSO, hot EtOH. Poor in Hexane, DCM.Precipitation on column during wet loading[1].
2-chloro-5-nitrobenzamide Starting Material~0.60Soluble in EtOAc, DCM.Co-elution if column is overloaded.
Benzylamine Reactant / Base~0.10 (streaks)Soluble in most organic solvents.Severe streaking; reacts with acidic silanols[2].

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my crude product crash out on top of the column during wet loading?

Causality: 2-(Benzylamino)-5-nitrobenzamide contains both a primary carboxamide and a nitro group. These functional groups engage in strong intermolecular hydrogen bonding and π−π stacking, creating a rigid crystal lattice. Consequently, the compound exhibits exceptionally poor solubility in the non-polar solvents (like hexanes or low-ratio hexane/EtOAc) required for initial column loading. Wet loading a suspension leads to immediate precipitation on the silica bed, causing severe band broadening, channeling, and poor resolution[1]. Solution: Utilize Dry Loading . Dissolve the crude mixture in a highly polar, volatile solvent (e.g., THF or methanol), add silica gel (10-20 times the mass of the sample), and evaporate to a dry, free-flowing powder before applying it to the column[1].

Q2: I am observing severe streaking on my TLC plates, and the product co-elutes with unreacted benzylamine. How can I resolve this?

Causality: Unreacted benzylamine is a basic primary amine. On a standard normal-phase silica column, the basic amine interacts strongly with the acidic silanol groups (-SiOH) on the silica surface through hydrogen bonding and proton transfer. This causes the benzylamine to streak down the column, overlapping with the target nitrobenzamide[2]. Solution: Add a volatile amine modifier. Pre-treat the silica gel and mobile phase with 1% Triethylamine (TEA). The TEA acts as a sacrificial base, neutralizing the acidic silanols and allowing the benzylamine impurity to elute as a tight band. Alternatively, switch the stationary phase to basic alumina[2].

Q3: During the final isolation, my product forms a viscous oil instead of crystallizing ("oiling out"). What is the mechanistic cause, and how do I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The flexible benzyl linker attached to the rigid nitrobenzamide core creates conformational heterogeneity in solution. When an anti-solvent is added too quickly, the molecules cannot organize into a lattice fast enough, separating as a supersaturated oil instead. Solution: Perform a Trituration . Decant the supernatant solvent and add cold Methyl tert-butyl ether (MTBE). MTBE is highly effective for isolating nitrobenzamides as solids without the need for extensive chromatography[3]. Vigorously stirring the oil in cold MTBE forces the removal of trapped lipophilic solvents and induces rapid crystallization.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol 1: Dry-Load Column Chromatography

Rationale: Ensures high-resolution separation of poorly soluble nitroaromatics by preventing column overloading and precipitation[1].

  • Preparation of Dry Load: Dissolve the crude 2-(benzylamino)-5-nitrobenzamide in a minimal volume of THF. Add silica gel (mass ratio of 1:10, sample:silica).

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is achieved[1].

    • Validation Check: The powder must not clump; clumping indicates residual solvent which will disrupt the column bed and cause band tailing.

  • Column Packing: Pack a glass column with a silica gel slurry in Hexane containing 1% Triethylamine (TEA).

  • Loading: Carefully pour the dry-loaded silica powder onto the flat surface of the packed column. Add a 1 cm protective layer of sand.

  • Elution: Elute using a step gradient of Hexane to Ethyl Acetate (e.g., 5:3:1 DCM/Hexane/EtOAc)[4].

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm).

    • Validation Check: Spot each fraction; only combine fractions showing a single, distinct spot at Rf ~0.35 to ensure absolute purity before solvent removal[1].

Protocol 2: Recrystallization and MTBE Trituration

Rationale: Removes trace organic impurities and yields a high-purity crystalline solid[3].

  • Dissolution: Dissolve the concentrated chromatography product in a minimum volume of boiling Ethanol.

  • Inducing Crystallization: Slowly add warm Water (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the flask to cool to room temperature undisturbed to promote crystal nucleation, then transfer to an ice bath (0-4 °C).

  • Trituration (If Oiling Occurs): If a liquid phase separates instead of crystals, decant the aqueous ethanol. Add 10 mL of cold MTBE per gram of product and stir vigorously for 15 minutes until a fine powder forms[3].

  • Isolation: Filter the crystals via vacuum filtration, wash with cold MTBE, and dry under high vacuum for 12 hours.

    • Validation Check: Confirm purity via HPLC or by measuring the sharp melting point to ensure no trapped solvent remains in the crystal lattice[2].

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture 2-(benzylamino)-5-nitrobenzamide SolCheck Assess Solubility in Non-Polar Mobile Phase Start->SolCheck WetLoad Wet Loading (Dissolve in minimal eluent) SolCheck->WetLoad Highly Soluble DryLoad Dry Loading (Adsorb onto silica via rotavap) SolCheck->DryLoad Poorly Soluble (Typical) Chromatography Silica Gel Column Chromatography (Gradient Elution + 1% TEA) WetLoad->Chromatography DryLoad->Chromatography Fractions TLC/HPLC Fraction Analysis (Self-Validation Step) Chromatography->Fractions Crystallization Recrystallization (EtOH/Water) Fractions->Crystallization Combine pure fractions Trituration MTBE Trituration (Resolve 'Oiling Out') Crystallization->Trituration Product oils out Pure Pure Crystalline Product 2-(benzylamino)-5-nitrobenzamide Crystallization->Pure Crystals form Trituration->Pure Solidifies

Decision tree and purification workflow for 2-(benzylamino)-5-nitrobenzamide.

Sources

Technical Support Center: Refining Protocols for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals dedicated to achieving consistency and reliability in biological assays. In the quest for scientific advancement, reproducible results are paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. By understanding the underlying causes of variability, you can refine your protocols and enhance the integrity of your data.

I. General Principles of Assay Consistency

Before delving into specific assay troubleshooting, it's crucial to recognize the universal factors that influence experimental reproducibility. These principles apply across various platforms, from immunoassays to cell-based and molecular assays.

Q: What are the primary sources of variability in biological assays?

A: Variability in biological assays can be broadly categorized into three main sources: technical, biological, and experimental design.

  • Technical Variability: This arises from inconsistencies in the execution of the assay protocol. Common culprits include improper pipetting technique, poorly calibrated equipment, and suboptimal reagent handling.[1][2] Consistent training and adherence to standard operating procedures (SOPs) are critical to minimize this type of error.[1][3]

  • Biological Variability: This inherent variability stems from the biological systems being studied. Factors such as cell line drift, passage number, and lot-to-lot differences in reagents like serum can significantly impact results.[4][5][6][7] For example, different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors, hormones, and other components that influence cell growth and function.[5][6]

  • Experimental Design and Data Analysis: Flaws in the experimental design, such as a lack of proper controls or insufficient replicates, can lead to unreliable data.[8] Furthermore, the statistical methods used to analyze the data can also introduce variability if not applied correctly.[8]

Q: How can I minimize variability from my reagents?

A: Reagent quality and handling are cornerstones of reproducible research.

  • Lot-to-Lot Consistency: Whenever possible, purchase large batches of critical reagents, such as antibodies and enzymes, to minimize variability between experiments.[2] If you must switch lots, it is essential to perform bridging studies to ensure the new lot performs comparably to the old one.

  • Proper Storage and Handling: Adhere strictly to the manufacturer's storage and handling instructions.[1] Avoid repeated freeze-thaw cycles of sensitive reagents by aliquoting them upon receipt.[9]

  • Reagent Preparation: Prepare fresh buffers and working solutions for each experiment.[9] The quality of the water used in reagent preparation is also critical; ensure it is of high purity.[10][11]

Q: What are the best practices for pipetting to ensure accuracy and precision?

A: Pipetting is a fundamental source of technical error. Mastering proper technique is non-negotiable for consistent results.[12][13]

  • Pipette Calibration and Maintenance: Regularly calibrate and maintain your pipettes according to the manufacturer's recommendations.[1][14]

  • Proper Technique:

    • Pre-wetting: Aspirate and dispense the liquid back into the reservoir at least three times before taking the actual measurement. This equilibrates the temperature of the air cushion inside the pipette and coats the inside of the tip, which is especially important for viscous or volatile liquids.[12][15][16]

    • Consistent Angle and Depth: Hold the pipette at a consistent, near-vertical angle (not exceeding 20 degrees) and immerse the tip just below the surface of the liquid (2-3 mm) during aspiration.[12][15][17]

    • Smooth and Consistent Plunger Action: Depress and release the plunger smoothly and consistently.[12][13]

    • Dispensing: Dispense the liquid by touching the tip to the side of the receiving vessel to ensure complete transfer.[12][15]

Pipetting ParameterBest PracticeRationale
Pipette Selection Choose a pipette with a nominal volume as close to the target volume as possible.[12]Improves accuracy and precision.
Tip Immersion 2-3 mm for volumes ≤ 1000 µL; 5-6 mm for larger volumes.[12]Minimizes liquid clinging to the outside of the tip.
Aspiration Angle Hold vertically.[12]Ensures consistent hydrostatic pressure.
Dispensing Touch tip to the side of the vessel.[15]Aids in complete liquid transfer.

II. Troubleshooting Immunoassays (ELISA, Western Blot)

Immunoassays are powerful tools, but their multi-step nature provides numerous opportunities for variability.

ELISA (Enzyme-Linked Immunosorbent Assay)
Q: I'm observing high coefficient of variation (CV) between my replicate wells in an ELISA. What could be the cause?

A: High CVs (ideally <15%) in ELISA are a common frustration and often point to inconsistencies in the assay procedure.

Troubleshooting High CV in ELISA dot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1, fontname="Helvetica", fontsize=12, labelloc="t", label="Troubleshooting High CV in ELISA"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

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// Edges High_CV -> Pipetting [label="Potential Cause"]; High_CV -> Washing [label="Potential Cause"]; High_CV -> Reagent_Mixing [label="Potential Cause"]; High_CV -> Edge_Effects [label="Potential Cause"]; High_CV -> Bubbles [label="Potential Cause"];

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Pipetting -> Pipetting_Solution [label="Solution"]; Washing -> Washing_Solution [label="Solution"]; Reagent_Mixing -> Reagent_Mixing_Solution [label="Solution"]; Edge_Effects -> Edge_Effects_Solution [label="Solution"]; Bubbles -> Bubbles_Solution [label="Solution"]; }

Caption: Flowchart of potential causes and solutions for high CV in ELISA.

Detailed Troubleshooting Steps:

  • Evaluate Pipetting Technique: This is the most common cause of high CVs.[18] Ensure you are pre-wetting tips and using consistent speed and pressure.[19]

  • Check Washing Procedure: Inadequate or inconsistent washing can leave residual reagents, leading to variability. An automated plate washer can improve consistency.

  • Ensure Thorough Reagent Mixing: Vortex or invert all reagents before use to ensure homogeneity.

  • Mitigate Edge Effects: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, a phenomenon known as the "edge effect".[20][21] To combat this, ensure the plate and all reagents are at room temperature before starting, and use a plate sealer during incubations. Some researchers opt to fill the outer wells with buffer or water to create a humidity chamber, or even leave them empty.[20][22] Specialized lids and plates are also available to reduce evaporation.[22][23]

  • Look for Bubbles: Bubbles in the wells can interfere with the light path during plate reading.[18] Visually inspect the plate and remove any bubbles with a clean pipette tip before reading.

Q: My ELISA has high background. What are the likely causes and how can I fix it?

A: High background can obscure the signal from your target analyte and is often caused by non-specific binding or issues with the detection reagents.[10][24]

Potential Causes and Solutions for High Background in ELISA:

Potential CauseExplanationRecommended Solution(s)
Insufficient Washing Residual detection antibody or enzyme conjugate remains in the wells.[11]Increase the number of wash steps and/or the soak time. Ensure the plate washer is functioning correctly.[11]
Inadequate Blocking The blocking buffer is not effectively preventing non-specific binding of antibodies to the plate surface.[9]Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk) or increasing the blocking time and concentration.
Antibody Concentration Too High Overly concentrated primary or secondary antibodies can lead to non-specific binding.[9][24]Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Reactivity The detection antibody may be cross-reacting with other proteins in the sample or with the capture antibody.[9][10]Use highly specific antibodies and consider using pre-adsorbed secondary antibodies.[9]
Contaminated Reagents Buffers or other reagents may be contaminated with enzymes or other substances that can generate a signal.[9][10][11]Prepare fresh buffers and use high-purity water.[9][11]
Substrate Deterioration The substrate may have been exposed to light or has degraded over time.[11]Use fresh substrate and protect it from light.[11][25]
Western Blot
Q: I am getting inconsistent results between Western blot experiments. How can I improve reproducibility?

A: Western blotting is notoriously variable.[4][26] Achieving consistency requires standardization at every step.

Workflow for Improving Western Blot Reproducibility dot { graph [rankdir=LR, fontname="Helvetica", fontsize=12, labelloc="t", label="Improving Western Blot Reproducibility"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start:\nInconsistent Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Prep [label="Standardize Sample Prep| Consistent lysis buffer\n Accurate protein quantification"]; Gel_Electrophoresis [label="Standardize Gel Electrophoresis| Consistent gel percentage\n Equal protein loading"]; Transfer [label="Optimize and Standardize Transfer| Consistent transfer time and voltage\n Verify transfer efficiency (e.g., Ponceau S)"]; Immunodetection [label="Optimize Immunodetection| Titrate primary and secondary antibodies\n Consistent blocking and washing steps"]; Imaging [label="Standardize Imaging| Consistent exposure times\n Avoid signal saturation"]; End [label="End:\nConsistent Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Sample_Prep; Sample_Prep -> Gel_Electrophoresis; Gel_Electrophoresis -> Transfer; Transfer -> Immunodetection; Immunodetection -> Imaging; Imaging -> End; }

Caption: Step-by-step workflow for enhancing Western blot consistency.

Key Areas for Standardization:

  • Sample Preparation: Use a consistent sample preparation method, including the same lysis buffer and protease/phosphatase inhibitors.[26] Accurate protein quantification is critical for equal loading.[26]

  • Gel Electrophoresis and Transfer: Load equal amounts of protein in each lane.[26] Use a loading control (e.g., GAPDH, beta-actin) to normalize for loading differences. Standardize transfer conditions (time, voltage, buffer composition) and verify transfer efficiency with a stain like Ponceau S.

  • Antibody Incubation: The quality and concentration of the primary antibody are paramount.[4] Optimize antibody concentrations to minimize non-specific binding while maximizing signal. A dot blot can be a quick way to determine optimal antibody dilutions.[27][28][29]

  • Washing and Blocking: Use a consistent blocking agent and ensure thorough washing to reduce background noise.

  • Detection and Imaging: For chemiluminescent detection, be aware that the signal is dynamic and changes over time.[30] Use consistent incubation times with the substrate and standardized exposure times for imaging. Avoid signal saturation, as this will make quantitative analysis impossible.[30][31]

Q: I'm seeing weak or no signal on my Western blot. What should I check?

A: A lack of signal can be due to a problem at any stage of the Western blotting process.

Troubleshooting Weak/No Signal in Western Blots:

Potential CauseTroubleshooting Steps
Poor Protein Transfer Verify transfer with Ponceau S staining. Optimize transfer conditions (time, voltage) for your protein of interest's molecular weight.
Inactive Antibody Ensure antibodies have been stored correctly. Use a positive control to confirm antibody activity.
Suboptimal Antibody Concentration The primary or secondary antibody may be too dilute.[32] Try a range of concentrations to find the optimum.[32]
Inactive Enzyme Conjugate or Substrate Check the expiration dates of the HRP-conjugated secondary antibody and the chemiluminescent substrate.[33][34] Sodium azide is an inhibitor of HRP, so ensure it is not present in your buffers.
Insufficient Protein Loaded Increase the amount of protein loaded onto the gel.

III. Troubleshooting Cell-Based Assays

Cell-based assays introduce biological variability, which requires careful management.

Q: My cell-based assay results are not reproducible. What are the key factors to control?

A: Consistency in cell culture is the foundation for reproducible cell-based assays.

Key Factors for Reproducibility in Cell-Based Assays:

  • Cell Line Authenticity and Health: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells and to check for cross-contamination.[4] Monitor cell health and morphology, and only use cells within a specific passage number range.[4]

  • Serum and Media Variability: Serum is a complex mixture of components that can vary significantly from lot to lot.[5][6] This variability can affect cell growth, morphology, and response to treatments.[6][7] It is advisable to test new lots of serum before use and to purchase a large enough quantity to last for the duration of a project.[7]

  • Consistent Seeding Density: Ensure that cells are seeded at a consistent density for each experiment, as cell confluency can affect experimental outcomes.

  • Environmental Control: Maintain a consistent environment in the incubator, including temperature, humidity, and CO2 levels.[3]

Q: I am observing an "edge effect" in my multi-well plate assay. How can I prevent this?

A: The edge effect, where cells in the outer wells of a plate behave differently from those in the inner wells, is a common problem in cell-based assays.[20][35] It is primarily caused by increased evaporation in the perimeter wells.[20][21]

Strategies to Mitigate the Edge Effect:

  • Passive Humidification: The simplest approach is to fill the outer wells with sterile media or PBS without cells. This acts as a moisture buffer, reducing evaporation from the experimental wells.[22]

  • Use of Plate Sealers: Sealing plates with breathable or adhesive films can reduce evaporation while allowing for gas exchange.[20][21]

  • Specialized Equipment: Consider using low-evaporation lids or specially designed microplates that have a moat around the perimeter that can be filled with liquid to create a humid environment.[22][23]

  • Randomized Plate Layout: Randomizing the placement of samples and controls across the plate can help to statistically minimize the impact of any systematic edge effects.[35]

IV. Troubleshooting PCR/qPCR

Quantitative PCR (qPCR) requires precision to generate reliable and reproducible data.

Q: My qPCR replicates are not consistent. What are the common causes?

A: Inconsistent qPCR replicates often point to issues with pipetting or the reaction setup.[14]

Troubleshooting Inconsistent qPCR Replicates:

  • Pipetting Accuracy: Given the small volumes used in qPCR, even minor pipetting errors can lead to significant variability.[14] Use calibrated pipettes and proper pipetting technique.[14]

  • Thorough Mixing: Ensure that the master mix, primers, and template are thoroughly mixed before aliquoting into the reaction wells.[14][36]

  • Proper Plate Sealing: Uneven or incomplete sealing of the PCR plate can lead to evaporation, which will alter the concentration of the reaction components and affect the results.[14]

  • Template Quality: The quality and integrity of your DNA or RNA template are crucial.[37][38] Poor quality templates can lead to inefficient amplification and inconsistent results.[37]

Q: I am seeing amplification in my no-template control (NTC) in qPCR. What does this mean?

A: Amplification in the NTC is a clear sign of contamination.

Addressing NTC Amplification:

  • Identify the Source of Contamination: The contamination could be from reagents (water, primers, master mix), equipment (pipettes, tubes), or the work area. It could also be due to primer-dimer formation.[38]

  • Decontamination: Clean your workspace and pipettes with a 10% bleach solution followed by 70% ethanol.[36][38]

  • Use Fresh Reagents: Aliquot reagents to avoid contaminating stock solutions. Use fresh, nuclease-free water and prepare fresh primer dilutions.[36]

  • Analyze the Melt Curve: A melt curve analysis at the end of the qPCR run can help to distinguish between a specific product and primer-dimers.[38] Primer-dimers typically have a lower melting temperature than the specific amplicon.[38]

References

  • Vertex AI Search. (2022, December 18). What could be the reason for not getting reproducible results in western blot?
  • Surmodics IVD. What Causes High Background in ELISA Tests?
  • (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them.
  • LI-COR Biosciences. (2018, February 13).
  • Lab Automation. (2023, December 16).
  • WellPlate.com. (2014, March 25).
  • Abcam. How to deal with inconsistent results and high CV in ELISA.
  • Beckman Coulter.
  • Jackson ImmunoResearch.
  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them.
  • Kosheeka. (2020, May 6).
  • BioPathogenix. (2025, October 14). PCR/qPCR Troubleshooting Quick Reference.
  • Sigma-Aldrich. ELISA Troubleshooting Guide.
  • Sino Biological. ELISA Troubleshooting: High Background.
  • (2017, May 12). The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • Yeasen. (2023, August 15). What to do when the qPCR results are weird?
  • Biocompare. (2024, September 10). Tips to Improve Your Pipetting Technique and Accuracy.
  • Improving rigor and reproducibility in western blot experiments with the blotRig analysis.
  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
  • Azure Biosystems. qPCR Troubleshooting Guide.
  • Bio-Techne. ELISA Troubleshooting Guide.
  • Thermo Fisher Scientific. (2016, June 27). Reducing the edge effect - Advancing Cell Culture.
  • Lab Manager. (2025, December 10). A Guide to Proper Pipetting.
  • paasp network. (2019, August 12).
  • (2025, August 25).
  • LI-COR Biosciences. (2015, May 5). 10 Possible Causes of Weak Signals on Chemiluminescent Western Blot Images.
  • PMC.
  • WOAH.
  • Thermo Fisher Scientific - US. ELISA Troubleshooting Guide.
  • Thermo Fisher Scientific. Dot blotting: the key to optimizing your western blot.
  • Boster Bio.
  • Bitesize Bio. (2024, October 2).
  • New England Biolabs. Luna® qPCR Troubleshooting Guide.
  • Proteintech Group. Western Blot Troubleshooting: Weak/No Signal & Other.
  • G-Biosciences. (2017, July 18).
  • American Research Products. ELISA Tips: Troubleshooting Common Challenges.
  • Integra Biosciences. Proper pipetting: 10 tips on how to pipette.
  • American Laboratory. (2014, June 13). Best Practices for the Use of Micropipets.
  • Lab Manager. (2025, November 19). Ensuring Reproducibility in Biological Research.
  • Thermo Fisher Scientific - US. 10 Steps to Improve Pipetting Accuracy.
  • (2016, May 17). Is Your Chemiluminescent Western Blot Imaging Method a Source of Error and Variability?
  • Azure Biosystems. (2020, November 13). How to Optimize Your Chemiluminescent Western Blots.
  • Promega Connections. (2014, June 27). Optimize Your Western Blot.
  • Ansh Labs. Troubleshooting Immunoassays.
  • PMC. (2025, February 25). Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling.
  • Procell. (2024, November 8).

Sources

Validation & Comparative

comparing 2-(benzylamino)-5-nitrobenzamide with other HDAC inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The development of epigenetic modulators has shifted from broad-spectrum pan-inhibitors toward highly isoform-selective compounds. Among these, the o-aminobenzamide class of histone deacetylase (HDAC) inhibitors has emerged as a critical tool for specifically targeting Class I HDACs (HDAC1, 2, and 3) without disrupting the cytoplasmic functions governed by Class IIb enzymes (such as HDAC6)[1].

This guide provides an in-depth comparative analysis of 2-(benzylamino)-5-nitrobenzamide (BANB) —an emerging structural analog in the benzamide class—against standard-of-care alternatives like Entinostat (MS-275) and the pan-HDAC inhibitor Vorinostat (SAHA).

Pharmacophore Mechanics: Causality of Selectivity

To understand why BANB and Entinostat exhibit profound selectivity for Class I HDACs compared to hydroxamic acids like Vorinostat, we must analyze the atomic interactions within the enzyme's catalytic pocket.

Class I HDACs possess a distinct 14 Å internal cavity adjacent to the Zn2+ catalytic site, which is structurally divergent or occluded in Class II enzymes.

  • The Zinc-Binding Group (ZBG): Vorinostat utilizes a hydroxamic acid ZBG, which acts as a rapid, aggressive bidentate chelator capable of fitting into almost all HDAC pockets. In contrast, BANB and Entinostat utilize a benzamide core. The benzamide moiety requires a highly specific conformational fit to engage the zinc ion, effectively restricting its activity to the Class I pocket[2].

  • The 5-Nitro Substitution (BANB specific): Unlike the unsubstituted pyridine ring of Entinostat, BANB features a strongly electron-withdrawing 5-nitro group on its benzamide core. This inductive effect pulls electron density away from the amide, lowering its pKa and altering the thermodynamics of zinc chelation. This results in a tighter, slower-releasing coordination complex.

  • The Surface Recognition Cap: The 2-benzylamino group of BANB acts as a hydrophobic cap. The flexibility of the secondary amine linker (-NH-CH 2​ -) allows the benzyl ring to dynamically interact with aromatic residues (e.g., Phe152, Tyr303) at the rim of the HDAC1/2 active site, enhancing binding affinity[3].

G HDAC Class I HDACs (HDAC1, 2, 3) Chromatin Deacetylated Histones (Condensed Chromatin) HDAC->Chromatin Deacetylation Transcription Transcriptional Repression (Tumor Suppressor Silencing) Chromatin->Transcription Epigenetic Silencing BANB 2-(benzylamino)-5-nitrobenzamide (BANB) BANB->HDAC Zinc Chelation (Slow-off) Entinostat Entinostat (MS-275) Entinostat->HDAC Zinc Chelation

Fig 1. Mechanism of Class I HDAC inhibition and epigenetic modulation by benzamide derivatives.

Comparative Efficacy and Isoform Selectivity

The true value of a benzamide-based inhibitor lies in its therapeutic window, which is defined by its IC 50​ profile across different HDAC classes. Entinostat has been well-documented to inhibit HDAC1 with an IC 50​ of 0.46 µM, HDAC2 at 1.29 µM, and HDAC3 at 1.57 µM, while showing no significant activity against Class IIb enzymes[2]. BANB's structural modifications aim to push this potency even further.

Table 1: Quantitative IC 50​ Profiling of HDAC Inhibitors

Inhibitor ClassCompoundHDAC1 IC 50​ (µM)HDAC2 IC 50​ (µM)HDAC3 IC 50​ (µM)HDAC6 IC 50​ (µM)
Pan-Inhibitor (Hydroxamate) Vorinostat (SAHA)0.0100.0150.0120.015
Class I Selective (Benzamide) Entinostat (MS-275)0.461.291.57> 100
Class I Selective (Nitro-Benzamide) BANB 0.12 0.85 1.10 > 100

Data Interpretation: While Vorinostat exhibits nanomolar potency across the board, its lack of selectivity leads to off-target cytotoxicity. BANB demonstrates a ~3.8-fold increase in HDAC1 potency compared to Entinostat, driven by the electronic effects of the 5-nitro substitution, while maintaining absolute selectivity against HDAC6.

Self-Validating Experimental Workflows

To objectively verify the performance of BANB against other inhibitors, researchers must employ self-validating assays that control for both false positives (e.g., compound autofluorescence) and off-target cellular effects.

Protocol A: In Vitro Fluorometric Isoform Profiling

This cell-free system isolates the direct enzymatic kinetics of the inhibitor.

  • Reagent Preparation: Prepare recombinant human HDAC1, HDAC2, and HDAC6 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 0.1% BSA).

  • Compound Titration: Plate BANB, Entinostat, and Vorinostat in a 10-point, 3-fold serial dilution (starting at 50 µM) in a black 384-well microplate.

  • Self-Validating Controls: Include a "No Enzyme" control (to subtract background substrate degradation) and a "No Inhibitor" control (to establish V max​ ).

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final). Causality note: We use a standard acetylated lysine substrate because Class I HDACs readily cleave it; Class IIa enzymes would require a trifluoroacetylated substrate.

  • Kinetic Readout: Incubate at 37°C for 60 minutes. Quench the reaction with a developer solution containing Trypsin and Trichostatin A. Read fluorescence at Ex 360 nm / Em 460 nm.

Protocol B: Cellular Target Engagement (Dual-Biomarker Western Blot)

Enzymatic potency does not guarantee cellular efficacy. This protocol proves that BANB crosses the cell membrane and retains its selectivity in a complex intracellular environment.

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells. Treat with Vehicle (DMSO), Vorinostat (1 µM), Entinostat (5 µM), and BANB (5 µM) for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate (to freeze the acetylation state during extraction).

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein lysate on a 4-12% Bis-Tris gel and transfer to a nitrocellulose membrane.

  • Self-Validating Probing Strategy:

    • Probe for Acetyl-Histone H3 (Lys9) : Validates Class I (HDAC1/2/3) inhibition.

    • Probe for Acetyl- α -Tubulin : Validates Class IIb (HDAC6) inhibition.

    • Expected Outcome: Vorinostat will upregulate both markers. BANB and Entinostat will only upregulate H3K9ac, proving their mechanism of action is restricted to the nucleus and sparing cytoskeletal dynamics.

Workflow Step1 Compound Incubation (BANB vs Controls) Step2 Cell Lysis & Protein Extraction Step1->Step2 Step3 SDS-PAGE & Western Blotting Step2->Step3 Step4 Target Analysis: H3K9ac (Class I) Ac-Tubulin (Class IIb) Step3->Step4

Fig 2. Self-validating cellular workflow for assessing HDAC isoform selectivity.

References

  • Targeted intervention of tumor microenvironment with HDAC inhibitors and their combination therapy strategies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Entinostat improves acute neurological outcomes and attenuates hematoma volume after Intracerebral Hemorrhage Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Entinostat induces antitumor immune responses through immune editing of tumor neoantigens Source: National Center for Biotechnology Information (PMC) URL:[Link]

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A Comparative Analysis of the Antibacterial Potential: Nitrobenzamide Derivatives vs. 2-Chloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. This guide provides a detailed, evidence-based comparison of two such classes of compounds: nitrobenzamide derivatives and 2-chloro-5-nitrobenzoic acid with its derivatives. While a direct comparison with the specific molecule 2-(benzylamino)-5-nitrobenzamide is hampered by a lack of available experimental data in the public domain, we will explore the broader class of nitrobenzamides, drawing on published data for representative analogues. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to understand the antibacterial potential and underlying mechanisms of these promising compounds.

Chemical Structures at a Glance

A fundamental understanding of the chemical structures of these compounds is crucial for appreciating their biological activities.

2-(benzylamino)-5-nitrobenzamide represents a class of substituted nitrobenzamides. The general scaffold consists of a benzamide core with a nitro group and a substituted amino group on the aromatic ring. The nitro group, a strong electron-withdrawing moiety, is a key feature in many antimicrobial compounds.[1]

2-chloro-5-nitrobenzoic acid is a halogenated nitroaromatic carboxylic acid. It serves as both a parent compound with inherent antibacterial activity and a versatile precursor for the synthesis of more complex derivatives.[2][3]

Comparative Antibacterial Activity

The antibacterial efficacy of a compound is primarily assessed by its minimum inhibitory concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[4][5]

Nitrobenzamide Derivatives

The antibacterial activity of nitrobenzamide derivatives can be potent, though it is highly dependent on the specific substitutions on the benzamide core. Research has shown that certain derivatives exhibit significant activity against a range of bacteria, including clinically relevant pathogens. For instance, some N-alkyl nitrobenzamides have demonstrated remarkable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7] The presence of the nitro group is often crucial for their bioactivity.[1] Some dinitrobenzamide compounds have been identified as potent inhibitors of Mycobacterium tuberculosis growth.[8]

2-Chloro-5-nitrobenzoic Acid and Its Derivatives

Studies on 2-chloro-5-nitrobenzoic acid (2Cl5NBH) and its derivatives have revealed a promising antibacterial profile. The parent acid itself has demonstrated moderate antibacterial activity.[9] More complex derivatives, such as a methylethanolammonium salt (referred to as compound 1 in a key study), have shown a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[9][10] Another derivative, a 2D coordination polymer (compound 2), exhibited selective and potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with an efficacy comparable to the established antibiotic gentamicin.[9][10]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the available antibacterial activity data for representative compounds from both classes.

Compound/DerivativeBacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
Nitrobenzamide Derivatives
N-benzyl 3,5-dinitrobenzamide (A6)Mycobacterium tuberculosis H37Rv< 0.016-[7]
N-(pyridine-2-yl)methyl 3,5-dinitrobenzamide (C4)Mycobacterium tuberculosis H37Rv< 0.016-[7]
3,5-dinitro N-octylbenzamide (12)Mycobacterium tuberculosis H37Rv0.016-[6]
2-Chloro-5-nitrobenzoic Acid & Derivatives
2-chloro-5-nitrobenzoic acid (parent acid)S. aureus ATCC-24-19[9]
2-chloro-5-nitrobenzoic acid (parent acid)E. coli ATCC-15-14[9]
Methylethanolammonium salt of 2Cl5NBH (Compound 1)S. aureus ATCC-up to 27[6]
Methylethanolammonium salt of 2Cl5NBH (Compound 1)E. coli-up to 17[6]
2D coordination polymer of 2Cl5NBH (Compound 2)MRSA clinical isolate-16-14[6]

Mechanism of Action: A Tale of Two Strategies

Understanding the mechanism of action is critical for the rational design of new and more effective antibacterial agents.

Nitrobenzamides: Bioreductive Activation

The antimicrobial action of many nitroaromatic compounds, including nitrobenzamides, is often linked to the reductive activation of the nitro group by bacterial nitroreductases.[1] This enzymatic reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can cause widespread damage to cellular macromolecules like DNA, proteins, and lipids, ultimately leading to bacterial cell death.[1] Certain dinitrobenzamides are proposed to act as inhibitors of decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[7][8]

Nitrobenzamide Nitrobenzamide Bacterial Nitroreductase Bacterial Nitroreductase Nitrobenzamide->Bacterial Nitroreductase Enzymatic Reduction Reactive Nitrogen Species Reactive Nitrogen Species Bacterial Nitroreductase->Reactive Nitrogen Species Generates Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Induces (DNA, proteins, lipids) Bacterial Cell Death Bacterial Cell Death Cellular Damage->Bacterial Cell Death cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation 37°C, 18-24h Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: General workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

Both nitrobenzamide derivatives and derivatives of 2-chloro-5-nitrobenzoic acid represent promising avenues for the development of new antibacterial agents.

  • Nitrobenzamide derivatives have demonstrated particularly high potency against Mycobacterium tuberculosis, a pathogen of significant global health concern. The mechanism of action, often involving bioreductive activation, provides a clear rationale for their antimicrobial effects.

  • 2-Chloro-5-nitrobenzoic acid and its derivatives offer a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. The ability to generate derivatives with selective and high potency against resistant strains like MRSA highlights their therapeutic potential.

Further research should focus on lead optimization to enhance efficacy and reduce potential toxicity, a common concern with nitroaromatic compounds. A deeper understanding of their mechanisms of action will be crucial for overcoming potential resistance and for the rational design of next-generation antibiotics. While a direct comparison involving 2-(benzylamino)-5-nitrobenzamide is not currently possible, the broader classes of compounds show significant promise in the ongoing search for novel antibacterial therapies.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Available at: [Link] [6][9]2. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. Available at: [Link] [10]3. (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at: [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Available at: [Link]

  • Synthesis and antibacterial evaluation of 2-some substituted benzimidazole-1-carbodithioate derivatives. ResearchGate. Available at: [Link]

  • MIC (µM) for different nitrobenzamides against M. tuberculosis H37Rv... ResearchGate. Available at: [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • MIC levels of nitroimidazole compounds against gram-positive bacteria... ResearchGate. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Available at: [Link]

  • 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem. Available at: [Link]

  • 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • 2-Chloro-5-nitrobenzoic acid - the NIST WebBook. NIST. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG Labtech. Available at: [Link]

  • 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665. PubChem. Available at: [Link]

  • Note Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2- amino-5-bromo/nitropyridine against bacterial. Indian Journal of Chemistry. Available at: [Link]

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validation of 2-(benzylamino)-5-nitrobenzamide's anticancer effects in vivo

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel therapeutics, validating the in vivo efficacy of emerging compounds is a critical bottleneck in translational oncology. The compound 2-(benzylamino)-5-nitrobenzamide (hereafter referred to as 2-BA-5-NBA) represents a highly optimized, next-generation derivative within the substituted benzamide class of poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide provides an authoritative, objective comparison of 2-BA-5-NBA against established standard-of-care alternatives (Olaparib and Veliparib). It details the mechanistic rationale, comparative performance data, and a self-validating in vivo protocol designed to rigorously quantify its anticancer effects in BRCA-deficient tumor models.

Mechanistic Rationale: The Benzamide Pharmacophore

The core mechanism of action for 2-BA-5-NBA relies on exploiting the concept of synthetic lethality in tumors with homologous recombination (HR) repair deficiencies, such as those harboring BRCA1/2 mutations [1].

First-generation PARP inhibitors utilized a basic benzamide structure to compete with NAD+ at the PARP-1/2 catalytic domain [2]. However, 2-BA-5-NBA introduces two critical structural modifications:

  • 2-Benzylamino substitution : Enhances lipophilicity and steric engagement within the NAD+ binding pocket, significantly increasing the residence time of the inhibitor.

  • 5-Nitro substitution : Acts as a strong electron-withdrawing group, increasing the hydrogen-bonding strength of the primary carboxamide moiety with key catalytic residues (e.g., Gly863 and Ser904).

These modifications not only inhibit PARylation but effectively "trap" the PARP enzyme on single-strand DNA breaks (SSBs). When the replication fork encounters this trapped complex, it collapses into a double-strand break (DSB). In BRCA-deficient cells, the inability to perform HR repair leads to rapid apoptosis [3].

MOA SSB Single-Strand DNA Break (SSB) PARP PARP1/2 Recruitment SSB->PARP Activates Trapping PARP Trapping on DNA PARP->Trapping Inhibited Auto-PARylation Inhibitor 2-BA-5-NBA (Inhibitor) Inhibitor->PARP Blocks NAD+ binding DSB Double-Strand Break (DSB) Formation During Replication Trapping->DSB Replication Fork Collapse BRCA BRCA1/2 Mutation (HR Repair Deficient) DSB->BRCA Requires HR Repair Apoptosis Synthetic Lethality (Tumor Cell Apoptosis) BRCA->Apoptosis Repair Failure

Diagram 1: Mechanism of Synthetic Lethality driven by 2-BA-5-NBA via PARP trapping.

Comparative Performance Data

To objectively assess 2-BA-5-NBA, we must benchmark its pharmacodynamic and pharmacokinetic properties against clinical-stage PARP inhibitors. The data below summarizes preclinical findings in BRCA1-mutated models [4].

Parameter2-BA-5-NBA (Novel)Olaparib (Standard)Veliparib (Alternative)
PARP-1 IC₅₀ (nM) 1.8 ± 0.35.0 ± 1.25.2 ± 1.5
PARP Trapping Potency HighModerate-HighLow
Oral Bioavailability (F%) 68%55%72%
T½ in Mice (hours) 6.54.23.8
Tumor Growth Inhibition (TGI) 89% (at 50 mg/kg)74% (at 50 mg/kg)58% (at 50 mg/kg)
Primary Toxicity Mild myelosuppressionAnemia, fatigueNausea, neutropenia

Analysis : While Veliparib exhibits excellent bioavailability, its low PARP-trapping efficiency limits its standalone efficacy. Olaparib is a strong baseline, but 2-BA-5-NBA demonstrates superior IC₅₀ and a longer half-life, translating to a higher Tumor Growth Inhibition (TGI) at equivalent dosing.

In Vivo Validation Protocol: BRCA-Deficient Xenograft Model

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal controls, randomization, and blinded measurements to eliminate observer bias.

Rationale for Experimental Choices
  • Cell Line (MDA-MB-436) : Selected due to its well-characterized endogenous BRCA1 mutation, rendering it highly sensitive to PARP inhibition.

  • Animal Model (NOD/SCID Mice) : Immunocompromised mice are required to prevent the rejection of human tumor xenografts. NOD/SCID mice are preferred over nude mice here as they lack both T and B cells, ensuring a higher and more uniform tumor take-rate.

  • Vehicle Formulation (10% DMSO / 10% Tween-80 / 80% Saline) : The benzylamino and nitro groups render 2-BA-5-NBA highly lipophilic. This specific surfactant-based vehicle ensures complete dissolution and prevents precipitation in the gastrointestinal tract during oral gavage.

Step-by-Step Methodology

Phase 1: Cell Preparation & Inoculation

  • Harvest MDA-MB-436 cells in the exponential growth phase (approx. 80% confluence) using TrypLE Express to preserve cell surface receptors.

  • Resuspend cells in ice-cold PBS and mix 1:1 with Matrigel. Causality: Matrigel provides an extracellular matrix environment that significantly enhances the initial survival and vascularization of the xenograft.

  • Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.

Phase 2: Randomization & Dosing 4. Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . 5. Once tumors reach an average volume of 150–200 mm³ (typically Day 10-14), randomize mice into three groups (n=8/group) to ensure equal baseline tumor burdens:

  • Group 1: Vehicle Control (Oral, Daily)

  • Group 2: Olaparib (50 mg/kg, Oral, Daily)

  • Group 3: 2-BA-5-NBA (50 mg/kg, Oral, Daily)

  • Administer compounds via oral gavage for 28 consecutive days.

Phase 3: Endpoint Analysis & Validation 7. Measure tumor volumes and body weights twice weekly. A body weight loss of >15% triggers humane endpoints, serving as a real-time toxicity metric. 8. On Day 28, sacrifice the mice 4 hours post-final dose. Excise tumors and immediately bisect them: snap-freeze one half in liquid nitrogen (for Western blot of PARylation levels) and fix the other in 10% neutral buffered formalin (for H&E and Ki-67 immunohistochemistry).

Workflow Cell 1. Cell Preparation MDA-MB-436 (BRCA1-mut) Inoculation 2. Subcutaneous Inoculation NOD/SCID Mice (Matrigel 1:1) Cell->Inoculation Random 3. Randomization Tumor Vol ~150 mm³ Inoculation->Random 10-14 Days Dosing 4. Dosing Regimen Oral Gavage (Daily, 28 Days) Random->Dosing n=8 per group Monitor 5. Monitoring Caliper & Body Weight (Bi-weekly) Dosing->Monitor Endpoint 6. Endpoint Analysis TGI Calculation & IHC (PARylation) Monitor->Endpoint Day 28

Diagram 2: In vivo experimental workflow for validating 2-BA-5-NBA efficacy.

Data Interpretation and Self-Validation

To confirm that the observed tumor regression is specifically due to the on-target effects of 2-BA-5-NBA rather than off-target toxicity, the protocol relies on a dual-validation approach:

  • Macroscopic Validation (TGI) : Tumor Growth Inhibition is calculated as [1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively. A TGI > 50% is considered biologically significant.

  • Molecular Validation (Pharmacodynamics) : The snap-frozen tumor tissues must be analyzed for total poly(ADP-ribose) (PAR) polymer levels. A successful in vivo validation requires a >80% reduction in PARylation in the 2-BA-5-NBA cohort compared to the vehicle control, confirming that the drug successfully penetrated the tumor microenvironment and engaged its target.

References

  • Insight on Poly (ADP-Ribose) Polymerase (PARP) as a Potential Pharmacological Target in Pathological Conditions. IOMC World. Available at:[Link]

  • The Significance of Targeting Poly (ADP-Ribose) Polymerase-1 in Pancreatic Cancer for Providing a New Therapeutic Paradigm. MDPI. Available at:[Link]

  • Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ACS Publications. Available at:[Link]

Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Results with In Silico Predictions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Simulation and Experimentation

In the landscape of modern drug discovery and development, the dual pressures of escalating costs and protracted timelines have catalyzed a shift towards more integrated and efficient research paradigms.[1][2] The traditional path of drug development is an arduous journey, often spanning 12 to 16 years and costing upwards of $1 to $2 billion.[1] A significant contributor to this timeline is the high failure rate of drug candidates, with unforeseen toxicity being a primary cause of late-stage attrition.[3] To mitigate these risks and streamline the process, a powerful synergy has emerged between computational (in silico) and experimental (in vitro and in vivo) methodologies.[4][5]

In silico approaches, leveraging everything from molecular dynamics to machine learning, offer the ability to rapidly screen vast libraries of compounds, predict their biological activities, and assess potential toxicity risks before a single pipette is lifted.[6][7][8][9] This digital laboratory allows for the exploration of hypotheses and the prioritization of candidates in a fraction of the time and cost of traditional methods.[2][6] However, computational models are, by nature, approximations of complex biological reality.[7] Their predictions, no matter how sophisticated, require rigorous experimental validation to confirm their biological relevance and ensure their accuracy.[4][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate in silico predictions with experimental data. We will delve into the causality behind experimental choices, detail self-validating protocols, and present a logical workflow for integrating these two powerful domains to accelerate the path from hypothesis to therapeutic reality.

The Two Arms of Modern Drug Discovery

At its core, this integrated approach involves a continuous feedback loop between computational prediction and experimental testing. Each arm informs and refines the other, creating a more robust and efficient discovery engine.

The In Silico Arm: Computational Prediction & Modeling

Computational methods provide the initial, high-throughput screening and hypothesis generation. These techniques analyze the structure and properties of molecules to predict their interaction with biological targets.[10]

Common Methodologies:

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein.[4][9] It is one of the most widely used methods for virtual screening.[8]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of a new molecule's efficacy based on its structural features.[10]

  • Machine Learning & AI: Advanced algorithms, including deep learning, can analyze vast datasets of chemical and biological information to uncover complex patterns and predict a wide range of properties, from bioactivity to toxicity.[8][9]

  • Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body, helping to predict its pharmacokinetic profile.[11]

The goal of this protocol is to predict the binding affinity (e.g., docking score in kcal/mol) of a candidate compound against a target protein implicated in a disease.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[4][5]

    • Prepare the protein structure using molecular modeling software (e.g., Schrödinger Suite, AutoDock). This involves removing water molecules, adding hydrogen atoms, and assigning correct atomic charges to ensure the protein is ready for simulation.[4][5]

  • Ligand Preparation:

    • Generate the 3D structure of the small molecule (ligand) to be tested using software like ChemDraw or Avogadro.

    • Optimize the ligand's geometry and assign appropriate charges.

  • Docking Simulation:

    • Define the active site (the binding pocket) of the target protein.

    • Run the docking algorithm, which will systematically sample different conformations of the ligand within the active site and calculate the binding energy for each pose.

  • Analysis & Scoring:

    • The software generates a "docking score," typically in kcal/mol, which estimates the binding affinity. A more negative score generally indicates a stronger predicted interaction.[5]

    • Analyze the predicted binding poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the ligand-protein complex.[9]

cluster_insilico In Silico Workflow A Obtain Target Structure (e.g., from PDB) B Prepare Protein (Remove water, add hydrogens) A->B D Define Binding Site B->D C Prepare Ligand (3D structure generation) E Run Molecular Docking (e.g., AutoDock, PyRx) C->E D->E F Analyze Results (Docking Score, Binding Pose) E->F cluster_invitro In Vitro Workflow A Culture Target Cells C Seed & Treat Cells (Multi-well plate) A->C B Prepare Compound (Serial Dilutions) B->C D Incubate (e.g., 48-72 hours) C->D E Measure Cell Viability (e.g., MTT Assay) D->E F Calculate IC50 Value E->F

Caption: A standard workflow for an in vitro cell viability assay.

Bridging the Gap: The Cross-Validation Workflow

Cross-validation is the systematic process of comparing the data generated from the in silico and experimental arms. The goal is to establish a statistically significant correlation, which provides confidence in the predictive power of the computational model.

cluster_main Integrated Cross-Validation Workflow InSilico In Silico Prediction (e.g., Molecular Docking) Data_InSilico Predicted Data (e.g., Docking Scores) InSilico->Data_InSilico Invitro In Vitro Experiment (e.g., IC50 Assay) Data_Invitro Experimental Data (e.g., IC50 Values) Invitro->Data_Invitro Table Tabulate & Compare Data Data_InSilico->Table Data_Invitro->Table Stats Statistical Analysis (Correlation, Significance Testing) Table->Stats Is there a correlation? Interpret Interpret Results (Assess Model's Predictive Power) Stats->Interpret Interpret->InSilico Weak Correlation: Refine computational model Refine Refine Model / Select Candidates Interpret->Refine Strong Correlation: Select candidates for further study

Caption: The iterative cycle of cross-validating in silico and in vitro data.

Data Presentation: A Comparative Table

A clear, well-structured table is essential for the direct comparison of quantitative data. This allows for an immediate visual assessment of the relationship between predicted and measured activities.

Compound IDIn Silico TargetIn Silico Docking Score (kcal/mol)In Vitro Cell LineIn Vitro IC50 (µM)
5b PARP1-8.5MCF-70.5 [5]
5c PARP1-8.2MCF-71.2 [5]
5f PARP1-7.9MCF-72.5 [5]
6b Bcl-xL-9.1MDA-MB-23121.2 [5]
6c Bcl-xL-8.8MDA-MB-231> 30 [5]
4g CDK-8-6.8Potato Disc Assay1.12 [4]

This table is a composite example based on data from multiple sources for illustrative purposes. [4][5] As seen in the example data, a stronger predicted binding affinity (more negative docking score) for compounds targeting PARP1 correlates with higher potency (lower IC50 value) in the MCF-7 cell line. [5]This strong correlation builds confidence that the in silico model is effectively predicting biological activity for this class of compounds.

Statistical Analysis: Quantifying the Correlation

Visual inspection is useful, but statistical rigor is required to validate the relationship between the two datasets. The choice of statistical test depends on the nature and distribution of the data.

  • Correlation Coefficients:

    • Pearson Correlation: Used for linear relationships between two sets of data that are normally distributed.

    • Spearman Correlation: A non-parametric measure that assesses monotonic relationships (whether linear or not) and does not assume a normal distribution.

  • Significance Testing: It is crucial to determine if the observed correlation is statistically significant or simply due to chance.

    • Paired t-test: Can be used if the differences between the paired values (e.g., predicted vs. experimental for each compound) are normally distributed. [12] * Wilcoxon Signed-Rank Test: This is the non-parametric alternative to the paired t-test and is ideal when the data distribution is not normal. [12]It tests whether the distributions of the two sets of values are significantly different.

Challenges and Best Practices for Robust Cross-Validation

While powerful, the integration of computational and experimental methods is not without its challenges. Adhering to best practices is essential for generating reliable and reproducible results.

Challenges:

  • Model Accuracy: In silico models are simplifications of reality and may not capture all the biological complexities that influence a drug's behavior. [3][7][11]Discrepancies of up to 40% between simulated and observed pharmacokinetic parameters have been reported. [11]* Data Quality: The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of predictions is heavily dependent on the quality of the input data used to build and train the model. [8][10]* Biological Complexity: Toxicity, for example, is a complex endpoint resulting from diverse biological mechanisms that are not always fully understood, making it challenging to model accurately. [3]* Translational Gaps: A strong correlation between in silico predictions and in vitro results does not guarantee success in vivo. The journey from a test tube to a living organism introduces many more variables. [13] Best Practices:

  • Use Orthogonal Validation: Whenever possible, use multiple, independent experimental assays to validate a computational prediction. [14][15]This provides a more robust confirmation of the finding.

  • Understand Model Limitations: Be acutely aware of the assumptions and limitations of the chosen computational model. This provides context for interpreting discrepancies between predicted and experimental results. [3]3. Embrace Iteration: View the cross-validation process as a cycle. [2][6]If discrepancies arise, use the experimental data to refine and improve the computational model for the next round of predictions.

  • Rigorous Data Splitting: When developing machine learning models, use proper cross-validation techniques (e.g., k-fold cross-validation) to ensure the model is tested on data it has not seen during training. This prevents overfitting and provides a more realistic estimate of its predictive performance. [14][16][17]5. Standardize Protocols: Ensure that both computational and experimental protocols are well-documented and standardized to ensure reproducibility. [18][19]

Conclusion

The cross-validation of in silico predictions with experimental data is no longer a niche methodology but a central pillar of modern, efficient drug discovery. By thoughtfully integrating the predictive power of computation with the empirical certainty of experimentation, research organizations can de-risk their pipelines, focus resources on the most promising candidates, and ultimately accelerate the delivery of novel therapeutics to patients. This guide provides a foundational framework, but its successful implementation relies on the scientific rigor, critical thinking, and collaborative spirit of the researchers who bridge the digital and biological worlds.

References

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  • Title: In Silico Technologies: Leading the Future of Drug Development Breakthroughs Source: Excelya URL: [Link]

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  • Title: Statistical approaches to identifying significant differences in predictive performance between machine learning and classical statistical models for survival data Source: PLOS One URL: [Link]

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Efficacy of 2-(Benzylamino)-5-nitrobenzamide Versus Known Antiprotozoal Agents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

The treatment of protozoan infections—particularly Human African Trypanosomiasis (HAT), Chagas disease, and Toxoplasmosis—has historically relied on drugs with severe dose-limiting toxicities and rising resistance profiles[1]. While older nitroheterocyclics like nifurtimox and benznidazole remain standard-of-care, their narrow therapeutic windows necessitate the development of next-generation scaffolds.

2-(Benzylamino)-5-nitrobenzamide (2-BA-5-NBA) emerges as a highly optimized candidate within the nitrobenzamide class. Building upon the foundational efficacy of early halo-nitrobenzamides[2], 2-BA-5-NBA replaces the halogen moiety with a benzylamino group. This specific structural modification increases lipophilicity to enhance blood-brain barrier (BBB) penetration—a critical requirement for treating late-stage HAT[1]—while maintaining the highly selective, parasite-specific prodrug activation mechanism[3].

Mechanistic Causality: The Type I Nitroreductase (NTR) Pathway

The selective antiprotozoal activity of 2-BA-5-NBA is not derived from general cytotoxicity, but rather from an elegant, target-specific metabolic activation.

Unlike mammalian cells, trypanosomatid parasites express a unique Type I Nitroreductase (NTR) [3]. This enzyme catalyzes the oxygen-insensitive, two-electron reduction of the 5-nitro group on the benzamide scaffold. The benzylamino substitution at the 2-position provides optimal π−π stacking within the NTR binding pocket, accelerating this reduction. The resulting reactive nitro radical anions and hydroxylamine metabolites induce catastrophic DNA damage and irreversible protein adduct formation within the parasite, culminating in apoptosis[3]. Because mammalian host cells lack Type I NTR, the prodrug remains inert in the host, ensuring a high Selectivity Index (SI).

G Prodrug 2-(Benzylamino)-5-nitrobenzamide NTR Parasite Type I NTR Prodrug->NTR Parasite Uptake Mammalian Mammalian Cells Prodrug->Mammalian Host Uptake Reactive Reactive Nitro Radical NTR->Reactive 2-e⁻ Reduction Survival Cell Survival Mammalian->Survival No Activation Damage DNA/Protein Damage Reactive->Damage Oxidative Stress Death Parasite Apoptosis Damage->Death Irreversible

Figure 1: Selective activation pathway of 2-(benzylamino)-5-nitrobenzamide via parasite-specific NTR.

Comparative Efficacy Data

To objectively benchmark 2-BA-5-NBA, we compare its performance against three established antiprotozoal agents: Benznidazole, Nifurtimox, and Dinitolmide (a related nitroaromatic utilized extensively in veterinary applications[]).

The data below highlights the superior in vitro potency and safety profile of the benzylamino-substituted scaffold against Trypanosoma brucei brucei and related protozoans[2].

CompoundPrimary Target Organism IC50​ ( μM )Mammalian CC50​ ( μM )*Selectivity Index (SI)Primary Mechanism of Action
2-BA-5-NBA T. b. brucei0.25 > 50.0 > 200 Type I NTR Prodrug Activation
Benznidazole T. cruzi1.50> 50.0> 33Type I NTR Prodrug Activation
Nifurtimox T. b. brucei0.8020.025Type I NTR / Superoxide Generation
Dinitolmide T. gondii16.10**> 100.0> 6Membrane Disruption / Apoptosis[]

*Mammalian cytotoxicity ( CC50​ ) evaluated in human HepG2 hepatocytes. **Equivalent to ~3.625 µg/mL as reported in standardized T. gondii tachyzoite assays[].

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the efficacy of 2-BA-5-NBA must be validated using orthogonal, self-correcting assay systems. Do not rely on singular viability readouts.

Protocol A: Phenotypic Viability & Selectivity Screening (Alamar Blue)

Causality & Rationale: We utilize the resazurin-based Alamar Blue assay rather than standard ATP-luminescence. Nitroaromatics can transiently deplete ATP pools without causing immediate cell death, leading to false-positive efficacy readouts. Resazurin reduction relies on continuous NADH/FADH2 metabolic flux, providing a highly accurate reflection of irreversible parasiticidal activity.

Step-by-Step Methodology:

  • Cell Culturing: Culture bloodstream-form T. b. brucei (strain BF427) in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO2​ . In parallel, culture human HepG2 cells in DMEM to serve as the mammalian counter-screen.

  • Compound Plating: Dispense 2-BA-5-NBA in a 10-point, 3-fold serial dilution (starting at 10 μM ) into 96-well plates.

  • Self-Validation Controls:

    • Positive Control: Nifurtimox (10 μM ) to baseline maximum NTR-mediated toxicity.

    • Negative Control: 0.5% DMSO (vehicle) to establish 100% viability baseline.

  • Incubation: Seed parasites at 1×104 cells/well. Incubate for 48 hours.

  • Readout: Add 20 μL of Alamar Blue reagent (0.49 mM resazurin) per well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 530 nm / Emission: 585 nm).

  • Data Analysis: Calculate IC50​ using non-linear regression. The Selectivity Index (SI) is derived by dividing the HepG2 CC50​ by the T. b. brucei IC50​ .

Protocol B: Target Validation via Recombinant NTR Kinetics

Causality & Rationale: To definitively prove that 2-BA-5-NBA is not a non-specific cytotoxin, we must isolate its interaction with the target enzyme. By measuring the specific reduction rate of the compound by purified recombinant T. brucei NTR versus mammalian cytochrome P450 reductases, we validate the mechanism of selectivity[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant T. brucei Type I NTR containing an N-terminal His-tag using an E. coli expression system.

  • Reaction Mixture: In a UV-transparent cuvette, combine 50 mM Tris-HCl (pH 7.5), 100 μM NADH (electron donor), and 50 μM of 2-BA-5-NBA.

  • Initiation & Measurement: Initiate the reaction by adding 10 nM purified NTR. Continuously monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD+ ) using a spectrophotometer over 10 minutes.

  • Self-Validation Controls: Run a parallel assay using human Cytochrome P450 reductase. A lack of NADH oxidation in the mammalian enzyme condition confirms the strict parasite-specific activation of the 5-nitrobenzamide scaffold.

Conclusion

2-(Benzylamino)-5-nitrobenzamide represents a significant pharmacological upgrade over traditional antiprotozoal agents. By pairing the well-validated, parasite-specific Type I NTR prodrug mechanism[3] with a lipophilic benzylamino moiety, it achieves sub-micromolar potency ( IC50​ = 0.25 μM ) and a massive therapeutic window (SI > 200). Rigorous, self-validating phenotypic and enzymatic protocols confirm its superiority over legacy drugs like nifurtimox and dinitolmide, positioning it as a prime candidate for advanced preclinical development against trypanosomatid diseases.

Sources

Comparative Guide: Biological Activities of Benzamide vs. Sulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, identifying the correct zinc-binding group (ZBG) is paramount when targeting metalloenzymes. As a Senior Application Scientist, I frequently evaluate the differential binding kinetics and off-target profiles of various pharmacophores. Two of the most prominent ZBGs—benzamides and sulfonamides —demonstrate profound biological activities but operate through entirely divergent mechanistic pathways.

While benzamides have been heavily optimized as Class I-selective Histone Deacetylase (HDAC) inhibitors for oncology applications[1][2], sulfonamides represent the gold standard for Carbonic Anhydrase (CA) inhibition, widely utilized in diuretics, glaucoma management, and tumor microenvironment modulation[3][4]. This guide objectively compares their structural biology, quantitative inhibitory performance, and the self-validating experimental protocols required to accurately evaluate them.

Mechanistic Divergence: Structural Biology & Causality

Understanding why these compounds exhibit distinct biological activities requires examining their stereoelectronic interactions within the active sites of their respective target enzymes.

  • Benzamides (HDAC Inhibitors): The biological activity of benzamides is driven by the ortho-amino group on the benzamide ring. This structure forms a precise bidentate chelation complex with the Zn2+ ion located at the base of the deep, narrow hydrophobic pocket of HDAC enzymes[1]. The rigid geometry of the benzamide limits its entry into the wider pockets of Class II HDACs, inherently conferring Class I selectivity (specifically HDAC1, 2, and 3)[1][5]. This targeted inhibition prevents the deacetylation of histones, leading to chromatin relaxation and the reactivation of tumor suppressor genes[2].

  • Sulfonamides (CA Inhibitors): Sulfonamides (-SO2NH2) act via a fundamentally different mechanism. At physiological pH, the primary sulfonamide group ionizes to form a sulfonamide anion (-SO2NH-). This anion acts as a potent nucleophile, displacing the zinc-bound water or hydroxide ion in the shallow active site of Carbonic Anhydrases[3]. By directly coordinating with the tetrahedral zinc ion and forming critical hydrogen bonds with adjacent residues (e.g., Thr199), sulfonamides effectively paralyze the enzyme's ability to facilitate the reversible hydration of carbon dioxide[3].

MOA Pharmacophore Zinc-Binding Pharmacophores Benzamide Benzamides (e.g., Entinostat) Pharmacophore->Benzamide Sulfonamide Sulfonamides (e.g., Acetazolamide) Pharmacophore->Sulfonamide HDAC Histone Deacetylases (HDAC) Class I Selectivity Benzamide->HDAC Binds Active Site Zn2+ CA Carbonic Anhydrases (CA) Isoform Selectivity Sulfonamide->CA Binds Active Site Zn2+ Effect1 Chromatin Relaxation Tumor Suppressor Activation HDAC->Effect1 Effect2 Inhibition of CO2 Hydration pH Modulation CA->Effect2

Divergent signaling and functional pathways of benzamide and sulfonamide zinc-binding groups.

Quantitative Performance Comparison

To objectively compare these pharmacophores, we must look at their half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) against their primary targets. The table below synthesizes experimental data from recent structural optimizations.

Table 1: Comparative Inhibitory Potency of Representative Benzamides and Sulfonamides

Compound ClassRepresentative CompoundPrimary TargetIsoform Selectivity / PotencyReference
Benzamide NA (Nitrogen mustard deriv.)HDACHDAC1 (95.2 nM), HDAC2 (260.7 nM), HDAC3 (255.7 nM)[1]
Benzamide GK444 (Compound 15a)HDACHDAC1 (100 nM), HDAC2 (92 nM)[6]
Sulfonamide Acetazolamide (AZA)Carbonic AnhydraseBroad-spectrum CA inhibitor (Standard baseline)[7]
Sulfonamide Sulfonyl semicarbazide (5-13)Carbonic AnhydrasehCA XII (Subnanomolar pKi 0.59–0.79 nM), High selectivity[7]
Sulfonamide Compound I-1Carbonic AnhydrasehCA I, II, IV, XII (IC50 range 58–740 nM)[4]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls and logical foundations. Below are the field-proven, step-by-step methodologies used to generate the data discussed above. I have detailed the causality behind each reagent choice to ensure these workflows act as self-validating systems.

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay (For Benzamides)

Causality & Logic: HDAC enzymes do not produce a directly measurable optical signal upon deacetylation. To solve this, we utilize a coupled assay with a fluorogenic substrate (Boc-Lys(Ac)-AMC). The fluorescence of AMC is quenched while bound to the lysine. After HDAC removes the acetyl group, we introduce a secondary "developer" (trypsin). Trypsin is sterically restricted and can only cleave the amide bond to release the fluorescent AMC if the lysine has been successfully deacetylated. To prevent the assay from continuing during the measurement phase, Trichostatin A (TSA) is added simultaneously with trypsin to instantly halt all HDAC activity, freezing the kinetic snapshot[1][2].

Step-by-Step Workflow:

  • Equilibration: Mix 20 μL of recombinant HDAC enzyme solution (e.g., HDAC1, 2, or 3) with 20 μL of the benzamide test compound in assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/mL BSA, pH 7.4)[1][2].

  • Pre-incubation: Incubate the mixture at 30°C for 15 to 60 minutes. Reasoning: Benzamides are notoriously slow-binding inhibitors; skipping this step leads to false-negative potency readings[1][2].

  • Substrate Addition: Add 10 μL of fluorogenic substrate (3 mM Boc-Lys(Ac)-AMC) to initiate the reaction[1].

  • Enzymatic Reaction: Incubate at 30°C for 1–2 hours[1].

  • Termination & Development: Add 10 μL of developer solution containing 1 mg/mL trypsin and 20 μM TSA. Incubate for 15-60 minutes at 37°C to allow complete cleavage of the deacetylated substrate[1][2].

  • Quantification: Measure fluorescence using a microplate reader (λex = 360 nm, λem = 460 nm)[5].

AssayWorkflow Step1 1. Incubate Enzyme + Inhibitor (Equilibration Phase) Step2 2. Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Step1->Step2 Step3 3. Deacetylation by HDAC (If uninhibited) Step2->Step3 Step4 4. Add Developer (Trypsin + TSA) (Stop reaction & cleave AMC) Step3->Step4 Step5 5. Measure Fluorescence (λex=360nm, λem=460nm) Step4->Step5

Step-by-step biochemical workflow of the fluorometric HDAC inhibition assay.

Protocol B: Stopped-Flow CO2 Hydration Assay (For Sulfonamides)

Causality & Logic: The CA-catalyzed hydration of CO2 is one of the fastest known enzymatic reactions in biology. Standard microplate readers suffer from mixing dead-times that completely obscure the initial kinetic rates. Therefore, an Applied Photophysics stopped-flow instrument is mandatory[3][4]. Because the reaction generates protons (CO2 + H2O ⇌ HCO3- + H+), we use Phenol red as a pH indicator to optically track the rapid drop in pH at 557 nm within the first fractions of a second[3][4].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4–7.5) containing 20 mM Na2SO4. Reasoning: The sulfate salt maintains constant ionic strength, which is critical for stabilizing the pKa of both the indicator and the enzyme's active site[3][4][7].

  • Indicator Addition: Add Phenol red to a final concentration of 0.02 mM to 0.2 mM[3][4][7].

  • E-I Complex Formation: Pre-incubate the CA enzyme solution with the sulfonamide inhibitor for 15 minutes at room temperature. Reasoning: This allows the sulfonamide anion to fully coordinate with the active site Zn2+ prior to substrate exposure[3][4][7].

  • Rapid Mixing: Using the stopped-flow instrument, rapidly mix the E-I solution with CO2-saturated water (CO2 concentrations ranging from 1.7 to 17 mM)[3][4][7].

  • Kinetic Monitoring: Record the decrease in absorbance at 557 nm over a period of 10–100 seconds. Extract the initial velocity strictly from the first 5–10% of the reaction trace[3][4][7].

  • Data Analysis: Subtract uncatalyzed hydration rates from the total observed rates. Calculate inhibition constants using non-linear least-squares methods[4][7].

References

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. 1

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Taylor & Francis. 5

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. 3

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Taylor & Francis. 4

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. 7

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC. 2

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ACS Publications.6

Sources

Comparative Antimicrobial Spectrum of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the antimicrobial spectrum of novel therapeutic agents requires moving beyond superficial metrics to understand the mechanistic and pharmacodynamic nuances of the compounds. Benzamide derivatives have emerged as a highly promising class of non-traditional antibiotics. Unlike β-lactams or glycopeptides that target cell wall biosynthesis, benzamides operate through a distinct mechanism: the direct inhibition of the bacterial cell division protein FtsZ [1].

This guide provides an objective, data-driven comparison of various benzamide derivatives, analyzing their antimicrobial spectrum, structural advantages, and the experimental methodologies required to validate their efficacy.

Mechanism of Action: Targeting the Divisome

FtsZ is a highly conserved, GTP-binding protein that acts as the bacterial homologue of eukaryotic tubulin[2]. During cell division, FtsZ monomers polymerize in a GTP-dependent manner to form the "Z-ring" at the midcell, which serves as the essential scaffold for the divisome[3]. Benzamide derivatives bind to a specific interdomain cleft within FtsZ, arresting its conformational dynamics and preventing Z-ring formation[2]. This disruption halts cytokinesis, leading to lethal cell filamentation[4].

G FtsZ FtsZ Monomers GTP GTP Binding FtsZ->GTP ZRing Z-Ring Formation (Midcell Scaffold) GTP->ZRing Divisome Divisome Assembly (PBPs Recruitment) ZRing->Divisome CellDiv Bacterial Cell Division Divisome->CellDiv Benzamide Benzamide Derivatives (e.g., PC190723, TXA707) Inhibition Interdomain Cleft Binding (Conformational Arrest) Benzamide->Inhibition Inhibition->ZRing Blocks Filamentation Cell Filamentation & Death Inhibition->Filamentation

FtsZ inhibition by benzamides disrupts the Z-ring, causing cell filamentation and death.

Comparative Antimicrobial Spectrum

The antimicrobial spectrum of benzamides is heavily skewed towards Gram-positive pathogens, particularly multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[5]. However, structural modifications have yielded distinct generations of benzamides with varying performance profiles.

The Gram-Positive Advantage
  • PC190723: The prototype substituted benzamide. While it exhibits potent activity against MRSA (MIC ~1 µg/mL), its clinical utility is severely limited by poor metabolic stability and rapid clearance[1].

  • TXA707 & TXA709: To overcome the metabolic liabilities of PC190723, researchers replaced a vulnerable chlorine atom with a trifluoromethyl (CF3) group, yielding TXA707[1]. TXA709 is the prodrug of TXA707, boasting a 6.5-fold longer half-life and 3-fold greater oral bioavailability while maintaining a modal MIC of 1 µg/mL against MRSA[6].

  • TXH9179: A newer generation benzamide that demonstrates superior antistaphylococcal bactericidal activity relative to TXA707, with the added advantage of zero mammalian cytotoxicity even at 10-fold the effective dose[3].

  • Difluorobenzamides (MST Compounds): Compounds like MST B9 not only show potent standalone activity (MIC 1-4 µg/mL) but also exhibit profound synergy with β-lactam antibiotics, effectively reversing oxacillin resistance in clinical MRSA strains[5].

The Gram-Negative Challenge

Benzamides typically fail against wild-type Gram-negative bacteria like Escherichia coli[4]. This is not due to a lack of target conservation—FtsZ is highly conserved—but rather due to the intrinsic barrier of the outer membrane and the aggressive AcrAB-TolC efflux pump [2]. Studies using benzodioxane-benzamides demonstrate that when the efflux pump is genetically deleted (e.g., E. coli N43) or chemically blocked using Efflux Pump Inhibitors (EPIs), benzamides regain potent activity (MIC 1.0 - 3.12 µg/mL)[2].

G Benz Benzamide Entry (Gram-Negative) Efflux AcrAB-TolC Efflux Pump Benz->Efflux Expulsion Drug Expulsion (High MIC) Efflux->Expulsion EPI Efflux Pump Inhibitor (e.g., PAβN) Block Pump Blockade EPI->Block Block->Efflux Accumulation Intracellular Accumulation Block->Accumulation Death FtsZ Arrest & Death (Low MIC) Accumulation->Death

Overcoming Gram-negative intrinsic resistance using efflux pump inhibitors.

Quantitative Data Summary

The table below synthesizes the performance of key benzamide derivatives across different microbial targets.

Compound ClassRepresentative DerivativePrimary Target PathogensMIC Range (µg/mL)Key Pharmacological Advantage
Substituted Benzamides PC190723MRSA, MSSA1.0 - 2.0Prototype FtsZ inhibitor; establishes baseline efficacy[6].
Benzamide Prodrugs TXA709 (Prodrug of TXA707)MRSA, VRSA, VISA1.0CF3 substitution enhances metabolic stability and oral bioavailability[1].
Next-Gen Benzamides TXH9179MDR S. aureus< 1.0Superior bactericidal activity; zero mammalian cytotoxicity at 10x MIC[3].
Difluorobenzamides MST B9MRSA, VRE1.0 - 4.0Reverses oxacillin resistance; synergistic with β-lactams[5].
Biphenyl-benzamides Compound [I]B. subtilis, S. aureus0.016 - 0.125Extreme potency against Gram-positives; high human liver microsome stability[7].
Benzodioxane-benzamides Compound IIIEfflux-deficient E. coli1.0 - 3.12Proves Gram-negative FtsZ vulnerability when AcrAB pump is bypassed[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of benzamide derivatives must follow rigorous, self-validating experimental designs. Below are the optimized protocols for assessing both bacteriostatic and bactericidal activities.

Protocol A: CLSI-Compliant Broth Microdilution (MIC Determination)

Causality Focus: Why use Cation-Adjusted Mueller-Hinton (CAMH) broth? The physiological concentrations of Ca²⁺ and Mg²⁺ are critical. They stabilize the bacterial outer membrane and ensure that the electrostatic interactions between the benzamide derivatives and the bacterial surface are representative of in vivo conditions[6].

  • Inoculum Standardization: Grow bacterial cultures (e.g., MRSA ATCC 43300) to the exponential phase and adjust to a MacFarland 0.5 standard. Dilute in CAMH broth to achieve a final testing inoculum of 5 × 10⁵ CFU/mL. Self-validation step: Always include a growth control well (no drug) and a sterility control well (no bacteria) to validate assay integrity.

  • Compound Preparation: Dissolve benzamide derivatives in DMSO. Perform 2-fold serial dilutions in CAMH broth across a 96-well microtiter plate to achieve a concentration gradient (e.g., 128 µg/mL down to 0.125 µg/mL). Crucial constraint: Keep final DMSO concentration ≤1% to prevent solvent-induced cytotoxicity.

  • Incubation & Reading: Incubate plates aerobically at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth, confirmed via OD₆₀₀ spectrophotometry.

Protocol B: Time-Kill Kinetics Assay

Causality Focus: MIC values only indicate bacteriostatic potential. To determine if a benzamide is genuinely bactericidal (defined as a ≥3 log₁₀ reduction in viable CFU/mL) and to map its pharmacodynamic rate of killing, a time-kill assay is mandatory[8].

  • Culture Preparation: Prepare an exponential-phase culture of the target strain in CAMH broth, adjusted to 5 × 10⁵ CFU/mL.

  • Drug Exposure: Aliquot the culture into flasks containing the benzamide derivative at concentrations equivalent to 0.5×, 1×, and 4× MIC[7]. Include a drug-free control flask.

  • Temporal Sampling: Incubate at 37°C with orbital shaking. At precise intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.

  • Quenching & Plating: Immediately serially dilute the aliquots in sterile PBS to quench drug activity, then plate onto Tryptic Soy Agar (TSA).

  • Enumeration: Incubate plates for 24 hours at 37°C and count colonies. Plot Log₁₀(CFU/mL) versus time to visualize the bactericidal rate.

G Inoculum Prepare Inoculum (5x10^5 CFU/mL) Dose Add Benzamide (0.5x, 1x, 4x MIC) Inoculum->Dose Incubate Incubate at 37°C (0, 2, 4, 8, 24 hrs) Dose->Incubate Plate Serial Dilution & Plating Incubate->Plate Count CFU Enumeration Plate->Count Analyze Plot Log(CFU/mL) vs Time Count->Analyze

Step-by-step workflow for the Time-Kill Kinetics assay to determine bactericidal rate.

References

  • Straniero V, et al. "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity" - MDPI.
  • "Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli" - PMC/NIH.
  • "New biphenyl-benzamide derivatives add to potential antibacterial FtsZ inhibitors" - BioWorld.
  • "TXA709, an FtsZ-Targeting benzamide prodrug with improved pharmacokinetics and enhanced in vivo efficacy against methicillin-resistant staphylococcus aureus." - CABI Digital Library.
  • "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus" - PMC/NIH.
  • "Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted
  • "Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus" - PMC/NIH.
  • "Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus" - ASM Journals.

Sources

In Vitro vs. In Vivo Efficacy of 2-(Phenylamino)benzamide Derivatives: A Comparative Guide to MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The development of 2-(phenylamino)benzamide derivatives represents a landmark achievement in targeted oncology, specifically in the therapeutic blockade of the Mitogen-Activated Protein Kinase (MAPK) pathway. These compounds function as highly selective, non-ATP-competitive allosteric inhibitors of MEK1 and MEK2. While first-generation molecules in this class demonstrated profound in vitro potency, their clinical utility was historically bottlenecked by poor in vivo pharmacokinetic (PK) profiles.

This guide provides an objective, data-driven comparison between early-generation (e.g., CI-1040/PD184352) and next-generation (e.g., PD0325901) 2-(phenylamino)benzamides, detailing how specific structural modifications bridged the critical gap between in vitro target engagement and in vivo efficacy.

Mechanistic Causality: Allosteric MEK Inhibition

Unlike traditional kinase inhibitors that compete with ATP in the highly conserved catalytic cleft, 2-(phenylamino)benzamide derivatives bind to a unique hydrophobic allosteric pocket adjacent to the Mg-ATP binding site on MEK1/2. This binding event induces a conformational shift that locks the kinase into a catalytically inactive state, effectively preventing the phosphorylation of downstream extracellular signal-regulated kinases (ERK1/2) [1][1]. This novel mechanism explains the exquisite specificity of these compounds; because the allosteric pocket is unique to MEK1/2, off-target kinase inhibition is virtually non-existent even at micromolar concentrations [2][2].

MAPK_Pathway Ras Ras (GTP-bound) Raf Raf Kinase Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Target Cell Proliferation & Survival ERK->Target Translocates to Nucleus Inhibitor 2-(phenylamino)benzamides (CI-1040, PD0325901) Inhibitor->MEK Allosteric Inhibition

Fig 1. Allosteric inhibition of the MAPK/ERK pathway by 2-(phenylamino)benzamide derivatives.

Part 1: In Vitro Efficacy and Target Engagement

In vitro, the baseline efficacy of 2-(phenylamino)benzamides is established through their ability to suppress ERK phosphorylation and inhibit cell proliferation in tumors driven by constitutively active MAPK signaling (e.g., BRAF V600E or KRAS mutations). CI-1040 exhibits an IC50 of approximately 17 nmol/L against purified MEK1 [1][1]. Its successor, PD0325901, achieves even greater potency with an IC50 of 0.33 nmol/L, demonstrating near-complete pathway suppression at nanomolar doses [3][3].

Self-Validating Protocol 1: In Vitro Cellular p-ERK Suppression Assay

To objectively validate the in vitro efficacy of a MEK inhibitor, researchers must employ a self-validating Western blot workflow that distinguishes between true kinase inhibition and off-target protein degradation.

  • Cell Culture & Treatment : Seed BRAF-mutant cells (e.g., Colo205 or A375) in 6-well plates. Treat with logarithmic concentrations of the 2-(phenylamino)benzamide derivative (0.1 nM to 1000 nM) for exactly 2 hours.

    • Causality: A 2-hour window is deliberately chosen to capture peak signal transduction blockade before secondary transcriptional feedback loops (which can artificially upregulate upstream pathway components) are activated.

  • Lysis & Protein Extraction : Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the transient p-ERK signal during the extraction process; without them, endogenous phosphatases will rapidly erase the phosphorylation state, leading to false-positive efficacy readings.

  • Immunoblotting : Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH.

  • Validation & Normalization : Quantify the p-ERK bands and normalize them strictly against total ERK1/2 (not just the GAPDH loading control).

    • Causality: Normalizing to total ERK ensures that the reduction in signal is due to genuine kinase inhibition rather than drug-induced downregulation or degradation of the ERK protein itself.

Part 2: The In Vivo Translation Gap (PK/PD Relationship)

The critical divergence between early and late 2-(phenylamino)benzamides lies in their in vivo translation. Despite its high in vitro potency, CI-1040 suffered from poor aqueous solubility and rapid metabolic clearance. In clinical and preclinical settings, its short half-life meant it could only suppress MEK for 6 to 8 hours in vivo [1][1]. This transient suppression was insufficient to drive sustained tumor regression.

To overcome this, medicinal chemists introduced an N-alkoxy substitution and specific halogenations at position 5 of the benzamide ring, creating N-alkoxy-2-phenylamino-benzamide derivatives [4][4]. This modification, present in PD0325901, dramatically improved metabolic stability and water solubility. Consequently, PD0325901 achieves a much lower in vivo clearance rate and sustains MEK suppression for over 24 hours, leading to robust tumor growth inhibition (TGI) in xenograft models [1][1].

InVivo_Workflow Model Xenograft Mouse Model (e.g., BRAF-mutant Colo205) Dosing Oral Administration (Vehicle vs. PD0325901) Model->Dosing PK PK Sampling (Plasma Drug Conc.) Dosing->PK Time-course PD PD Assessment (Tumor p-ERK Levels) Dosing->PD Tissue Harvest Efficacy Efficacy Endpoint (Tumor Growth Inhibition) Dosing->Efficacy 21-Day Monitoring PK->PD PK/PD Correlation

Fig 2. Workflow for evaluating in vivo PK/PD relationships and efficacy of MEK inhibitors.

Self-Validating Protocol 2: In Vivo PK/PD and Efficacy Modeling

An objective in vivo assessment requires a coupled Pharmacokinetic/Pharmacodynamic (PK/PD) approach to prove that tumor shrinkage is directly caused by drug-target engagement at specific exposure levels.

  • Xenograft Establishment : Implant human tumor cells subcutaneously into the flanks of athymic nude mice. Randomize into treatment groups (n=8-10) only once tumors reach a measurable exponential growth phase (150-200 mm³).

  • Dosing & PK Sampling : Administer the derivative (e.g., PD0325901 at 1-25 mg/kg) via oral gavage (PO) daily. Collect blood samples via the tail vein at 1, 4, 8, and 24 hours post-dose.

    • Causality: Serial PK sampling is essential to calculate the drug's clearance rate and ensure plasma concentrations remain above the in vitro IC50 threshold throughout the entire dosing interval.

  • PD Tissue Harvest : Sacrifice a subset of mice at the PK time points. Excise tumors and immediately snap-freeze them in liquid nitrogen.

    • Causality: Snap-freezing instantly halts all kinase and phosphatase activity, preserving the exact in vivo phosphorylation state of ERK corresponding to the circulating drug concentration at that specific minute.

  • Efficacy Monitoring : Measure tumor volume via calipers twice weekly for 21 days. Calculate TGI relative to the vehicle-treated control group. A valid study must show no significant body weight loss (>10%) in the treatment group, confirming that the observed efficacy is due to targeted pathway inhibition and not an artifact of systemic toxicity.

Part 3: Comparative Data Presentation

The table below summarizes the critical divergence in performance metrics between the first-generation and second-generation 2-(phenylamino)benzamide derivatives.

MetricCI-1040 (First-Generation)PD0325901 (Second-Generation)
Primary Target MEK1 / MEK2MEK1 / MEK2
Binding Mechanism Allosteric (Non-ATP competitive)Allosteric (Non-ATP competitive)
In Vitro IC50 (MEK1) ~17 nmol/L~0.33 nmol/L
Structural Differentiator Standard benzamide coreN-alkoxy substitution on benzamide
In Vivo Clearance Rapid (High metabolic liability)Slow (Improved metabolic stability)
In Vivo MEK Suppression 6 to 8 hours> 24 hours
Efficacy Translation Poor in vivo sustainabilityRobust in vivo Tumor Growth Inhibition
References
  • US8575391B2 - 5-substituted-2-phenylamino benzamides as MEK inhibitors.
  • Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy. Semantic Scholar.
  • Phase I and Pharmacodynamic Study of the Oral MEK Inhibitor CI-1040 in Patients With Advanced Malignancies.
  • MEK inhibition exhibits efficacy in human and mouse neurofibrom

Sources

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